Product packaging for 4-Bromo-2,6-difluorobenzaldehyde(Cat. No.:CAS No. 537013-51-7)

4-Bromo-2,6-difluorobenzaldehyde

Cat. No.: B1272164
CAS No.: 537013-51-7
M. Wt: 221.00 g/mol
InChI Key: CZGVAISJIQNQEJ-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3BrF2O and its molecular weight is 221.00 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrF2O B1272164 4-Bromo-2,6-difluorobenzaldehyde CAS No. 537013-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGVAISJIQNQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378342
Record name 4-Bromo-2,6-difluorobenzaldehyde
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Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537013-51-7
Record name 4-Bromo-2,6-difluorobenzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-difluorobenzaldehyde
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Record name 4-Bromo-2,6-difluorobenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,6-difluorobenzaldehyde (CAS No. 537013-51-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-difluorobenzaldehyde is a key fluorinated aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and two electron-withdrawing fluorine atoms, makes it a valuable precursor for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and reactivity, with a particular focus on its application in the development of kinase inhibitors for targeted cancer therapy. Detailed experimental protocols for its synthesis and key transformations are presented, alongside a discussion of its role in the modulation of critical signaling pathways such as the Janus kinase/signal transducers and activators of transcription (JAK-STAT) and Bruton's tyrosine kinase (BTK) pathways.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 537013-51-7[1][2][3]
Molecular Formula C₇H₃BrF₂O[1]
Molecular Weight 221.00 g/mol [1][4]
Appearance White to light yellow to light orange powder to crystal[1]
Melting Point 75 - 81 °C[1][4][5]
Boiling Point 231.381 °C at 760 mmHg[5]
Purity ≥ 96%[1][4]
Solubility Soluble in common organic solvents like THF, DMF, and chlorinated solvents.
Storage Conditions Store at 2 - 8 °C in a dry, dark place.[1][6]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the ortho-lithiation of 1-bromo-3,5-difluorobenzene (B42898) followed by formylation.[7][8]

Experimental Protocol: Synthesis via Ortho-lithiation and Formylation

Materials:

Procedure:

  • To a solution of diisopropylamine (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere, add n-butyllithium (1.1 equivalents) dropwise at -78 °C.

  • Stir the resulting solution at -20 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Cool the reaction mixture back to -78 °C and add a solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise at -78 °C and continue stirring for an additional 2 hours at this temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 2% ethyl acetate in hexane) as the eluent to yield this compound. A typical yield for this reaction is around 61%.[7]

Chemical Reactivity and Synthetic Applications

The aldehyde and bromo functionalities of this compound allow for a wide range of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Reactions of the Aldehyde Group

The aldehyde group can undergo standard carbonyl chemistry, such as Wittig reactions, reductive aminations, and oxidations.

Materials:

  • This compound

  • Methyltriphenylphosphonium (B96628) bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath and add potassium tert-butoxide (1.2 equivalents) portion-wise with stirring.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide.

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the corresponding styrene (B11656) derivative.

Reactions of the Bromo Group

The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with nitrogen for 15-20 minutes.

  • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the biphenyl (B1667301) product.

Application in Drug Discovery: Kinase Inhibitors

Substituted benzaldehydes, particularly those with fluorine and bromine functionalities, are crucial intermediates in the synthesis of kinase inhibitors.[9][10] These inhibitors are a class of targeted therapy drugs that block the action of kinases, enzymes that play a critical role in cell signaling, growth, and division. Dysregulation of kinase activity is a hallmark of many cancers and inflammatory diseases.

Role in the Synthesis of JAK and BTK Inhibitors

While specific, publicly available examples of FDA-approved drugs synthesized directly from this compound are not readily found, the structural motif is highly relevant to the synthesis of inhibitors targeting the Janus kinase (JAK) family and Bruton's tyrosine kinase (BTK).[9][10][11][12][13][14][15][16] These kinases are key components of signaling pathways that regulate immune responses and cell proliferation.

The general synthetic strategy involves using the aldehyde for the construction of a core heterocyclic scaffold, while the bromine atom allows for the introduction of various aryl or heteroaryl groups through cross-coupling reactions to modulate potency and selectivity.

G cluster_synthesis General Synthetic Workflow for Kinase Inhibitors start This compound intermediate Heterocyclic Intermediate start->intermediate Heterocycle Formation (e.g., condensation) final_product Kinase Inhibitor intermediate->final_product Suzuki/Heck Coupling (at Bromo position)

Caption: General workflow for synthesizing kinase inhibitors.

Targeted Signaling Pathways

The JAK-STAT signaling pathway is a crucial cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[17][18][19][20][21] Aberrant activation of this pathway is implicated in various cancers and autoimmune diseases.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT receptor->stat Recruits & Phosphorylates jak->receptor Phosphorylates jak->jak stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene_transcription Gene Transcription nucleus->gene_transcription Initiates inhibitor Kinase Inhibitor inhibitor->jak Inhibits

Caption: The JAK-STAT signaling pathway and inhibitor action.

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is essential for B-cell development, differentiation, and signaling.[22][23][24][25][26] It is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases.

BTK_Signaling_Pathway bcr B-cell Receptor (BCR) lyn_syk LYN/SYK bcr->lyn_syk Activates btk BTK lyn_syk->btk Phosphorylates & Activates plcg2 PLCγ2 btk->plcg2 Phosphorylates & Activates downstream Downstream Signaling (e.g., NF-κB, MAPK) plcg2->downstream Initiates cellular_response Cellular Response (Proliferation, Survival) downstream->cellular_response Leads to inhibitor BTK Inhibitor inhibitor->btk Inhibits

Caption: The BTK signaling pathway and inhibitor action.

Safety and Handling

This compound is toxic if swallowed.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound is a high-value building block for organic synthesis, particularly in the field of medicinal chemistry. Its versatile reactivity allows for the construction of complex molecular architectures, including potent and selective kinase inhibitors. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research and development in the synthesis and application of novel therapeutics derived from this important intermediate.

References

Technical Guide: 4-Bromo-2,6-difluorobenzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 4-Bromo-2,6-difluorobenzaldehyde, a key chemical intermediate in organic synthesis, with a particular focus on its role in the development of novel therapeutics. This document outlines its physicochemical properties, a detailed experimental protocol for its synthesis, and its application in targeting cellular protein degradation pathways.

Physicochemical Properties and Data

This compound is a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzaldehyde (B42025) scaffold, imparts desirable properties for the synthesis of complex molecules. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the aldehyde group and influences the electronic properties of the aromatic ring, making it a valuable precursor for various pharmaceutical agents.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 221.00 g/mol [1][2][3]
Molecular Formula C₇H₃BrF₂O[1][2][3]
CAS Number 537013-51-7[1][2][3]
Melting Point 76-81 °C[2][3]
Appearance White to light yellow solid
Purity ≥96%[2]
Flash Point >110 °C (>230 °F)[2][3]

Experimental Protocol: Synthesis of this compound

The following protocol details a common laboratory-scale synthesis of this compound from 1-bromo-3,5-difluorobenzene (B42898). This method involves a directed ortho-metalation followed by formylation.

Materials:

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add diisopropylamine to the cooled THF.

    • To this solution, add n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78 °C.

    • Stir the resulting mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Lithiation of 1-bromo-3,5-difluorobenzene:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve 1-bromo-3,5-difluorobenzene in anhydrous THF.

    • Cool this solution to -78 °C.

    • Slowly transfer the previously prepared LDA solution to the solution of 1-bromo-3,5-difluorobenzene via cannula while maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Formylation:

    • To the reaction mixture, add N,N-dimethylformamide (DMF) dropwise at -78 °C.

    • Continue stirring at -78 °C for an additional 30 minutes.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M HCl at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a solid.

Application in Drug Discovery: Targeting the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase Pathway

This compound serves as a crucial intermediate in the synthesis of small molecule ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] These ligands are integral components of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.

PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest, a ligand that binds to an E3 ubiquitin ligase (such as VHL), and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome. This approach offers a powerful strategy to eliminate disease-causing proteins that are often considered "undruggable" by traditional small molecule inhibitors.

The signaling pathway below illustrates the mechanism of action of a VHL-recruiting PROTAC.

VHL_PROTAC_Pathway cluster_VHL_complex VHL E3 Ligase Complex cluster_PROTAC PROTAC Molecule VHL VHL ElonginC Elongin C VHL->ElonginC PROTAC PROTAC ElonginB Elongin B ElonginC->ElonginB Cullin2 CUL2 ElonginC->Cullin2 Rbx1 Rbx1 Cullin2->Rbx1 E2 E2 Ubiquitin- Conjugating Enzyme Rbx1->E2 Recruits PROTAC->VHL Binds TargetProtein Target Protein (e.g., oncogenic protein) PROTAC->TargetProtein Binds VHLLigand VHL Ligand (derived from This compound) Linker Linker TargetLigand Target Ligand Proteasome Proteasome TargetProtein->Proteasome Enters for Degradation Ub Ubiquitin E2->Ub Carries Ub->TargetProtein Transfers Ubiquitin DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Produces

References

An In-depth Technical Guide to 4-Bromo-2,6-difluorobenzaldehyde: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-difluorobenzaldehyde is a key synthetic intermediate increasingly utilized in the fields of medicinal chemistry and materials science. Its unique trifunctional aromatic structure, featuring an aldehyde group, a bromine atom, and two fluorine atoms, offers a versatile platform for the construction of complex molecular architectures. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the aromatic ring, making it a valuable precursor for various cross-coupling reactions and nucleophilic substitutions. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on its role in the development of novel therapeutics, particularly as a building block for kinase inhibitors and ligands for E3 ubiquitin ligases. Detailed experimental protocols and characterization data are provided to facilitate its use in research and development.

Chemical Structure and Properties

This compound is a crystalline solid at room temperature. The strategic placement of the bromine and fluorine atoms on the benzaldehyde (B42025) core imparts distinct chemical properties that are advantageous for organic synthesis.

The chemical structure of this compound is illustrated below:

Caption: Chemical structure of this compound.

A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 537013-51-7[1][2]
Molecular Formula C₇H₃BrF₂O[1]
Molecular Weight 221.00 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 75-81 °C[1]
Purity ≥96%[1]
SMILES O=Cc1c(F)cc(Br)cc1F
InChIKey CZGVAISJIQNQEJ-UHFFFAOYSA-N

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the ortho-lithiation of 1-bromo-3,5-difluorobenzene (B42898) followed by formylation.

Synthetic Workflow

The overall synthetic workflow is depicted below.

G start 1-Bromo-3,5-difluorobenzene intermediate Lithium diisopropylamide (LDA) formation and ortho-lithiation start->intermediate LDA reagents n-BuLi, Diisopropylamine (B44863) THF, -78 °C to -20 °C reagents->intermediate formylation Formylation intermediate->formylation dmf N,N-Dimethylformamide (DMF) -78 °C dmf->formylation workup Aqueous workup (e.g., sat. NH₄Cl) formylation->workup purification Column Chromatography (Silica gel, Ethyl acetate (B1210297)/Hexane) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.

Materials:

  • 1-Bromo-3,5-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel

Procedure:

  • To a solution of diisopropylamine (1.5 mmol) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.2 mmol) dropwise.

  • Warm the reaction mixture to -20 °C and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Cool the mixture back to -78 °C and add a solution of 1-bromo-3,5-difluorobenzene (1.0 mmol) in anhydrous THF. Stir for 30 minutes at this temperature.

  • Add N,N-dimethylformamide (DMF) (2.0 mmol) dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of various biologically active molecules, particularly in the realm of oncology and targeted therapies.

Synthesis of VHL E3 Ubiquitin Ligase Ligands

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a key component of the ubiquitin-proteasome system and is a popular target for the development of Proteolysis Targeting Chimeras (PROTACs). This compound serves as a precursor for the synthesis of ligands that bind to VHL.

The aldehyde functionality can be converted to an amine via reductive amination, which is then further elaborated to construct the final VHL ligand.

G start This compound reductive_amination Reductive Amination (e.g., with tert-butyl carbamate, Et₃SiH, TFA) start->reductive_amination intermediate tert-Butyl (4-bromo-2,6-difluorobenzyl)carbamate reductive_amination->intermediate coupling Cross-Coupling Reaction (e.g., Heck or Suzuki) intermediate->coupling elaboration Further Synthetic Steps coupling->elaboration product VHL Ligand elaboration->product

Caption: General workflow for the synthesis of VHL ligands.

Precursor for Kinase Inhibitors

The structural motif of this compound is found in the backbone of several kinase inhibitors. The bromine atom allows for the introduction of various aryl and heteroaryl groups via Suzuki-Miyaura cross-coupling reactions, enabling the exploration of the chemical space around the kinase active site.

Logical Relationship in Kinase Inhibitor Design:

G cluster_0 Core Scaffold Synthesis cluster_1 Further Functionalization cluster_2 Biological Activity A This compound B Suzuki-Miyaura Coupling with (hetero)arylboronic acid A->B C 4-(Hetero)aryl-2,6-difluorobenzaldehyde B->C D Condensation or Reductive Amination C->D E Introduction of Solubilizing Groups or Pharmacophores D->E F Kinase Inhibitor Candidate E->F G Inhibition of Kinase Signaling Pathway F->G

Caption: Role in kinase inhibitor synthesis and function.

Key Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is a primary application of this compound.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system.

  • Add the palladium catalyst (0.01-0.05 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Spectroscopic Data

Accurate characterization of this compound is crucial for its use in synthesis. The following table summarizes its key spectroscopic data.

Spectroscopic DataObserved/Reported Values
¹H NMR (CDCl₃, 300 MHz) δ 10.3 (s, 1H, CHO), 7.3-7.5 (m, 2H, Ar-H)
¹³C NMR (CDCl₃) Predicted shifts: ~185 (CHO), ~160 (d, C-F), ~130 (C-Br), ~115 (d, C-H)
IR (KBr, cm⁻¹) Expected peaks: ~1700 (C=O stretch of aldehyde), ~1600, 1450 (C=C aromatic stretch), ~1250 (C-F stretch)
Mass Spec (EI) m/z (%): 220/222 (M⁺, bromine isotopes), 219/221 (M-H)⁺, 192/194 (M-CO)⁺, 141 (M-Br)⁺

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules with important biological activities. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate its application in research and drug development, paving the way for the discovery of new therapeutic agents and advanced materials.

References

  • Various chemical supplier catalogs (e.g., Sigma-Aldrich, Combi-Blocks, TCI).

  • PubChem Compound Summary for CID 2773290, National Center for Biotechnology Information. (--INVALID-LINK--)

References

4-Bromo-2,6-difluorobenzaldehyde physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 4-Bromo-2,6-difluorobenzaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical intermediates is paramount for successful synthesis and formulation. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Core Physical Properties

This compound is a solid compound at room temperature, appearing as a white to light yellow or light orange powder or crystal.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₃BrF₂O[1][2][3][4][5]
Molecular Weight 221.00 g/mol [1][2][3][4][5]
Melting Point 75 - 81 °C[1][2][3]
Boiling Point 231.381 °C at 760 mmHg[3]
Density 1.758 g/cm³[3][4]
Appearance White to light yellow to light orange powder to crystal[1][4]
Purity ≥ 96%[2][5]
Flash Point > 110 °C (> 230 °F)[2][3]
CAS Number 537013-51-7[1][2][3][4][5]

Experimental Protocols for Property Determination

While specific experimental documentation for the determination of the physical properties of this compound is not publicly available, the following are standard laboratory protocols for measuring such properties for a solid organic compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity and is typically determined using a melting point apparatus.

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point is determined at a specific atmospheric pressure, as it is a pressure-dependent property.

  • Apparatus Setup: A small amount of the liquid form of the substance (if it can be melted without decomposition) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • Heating: The test tube is heated in a heating bath. As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement

The density of a solid can be determined using the displacement method.

  • Mass Measurement: A known mass of this compound is accurately weighed.

  • Volume Measurement: The volume of the solid is determined by immersing it in a graduated cylinder containing a liquid in which it is insoluble and does not react. The volume of the displaced liquid corresponds to the volume of the solid.

  • Calculation: The density is calculated by dividing the mass of the solid by its volume.

Synthesis Workflow

This compound is a valuable intermediate in organic synthesis.[1] A common synthetic route involves the formylation of 1-bromo-3,5-difluorobenzene. The logical workflow for this synthesis is depicted in the diagram below.

Synthesis_Workflow precursor 1-Bromo-3,5-difluorobenzene reaction Formylation Reaction precursor->reaction Reactant reagents n-Butyllithium, Diisopropylamine, DMF in THF reagents->reaction Reagents product This compound reaction->product Crude Product purification Column Chromatography product->purification final_product Purified Product purification->final_product

References

An In-depth Technical Guide to 4-Bromo-2,6-difluorobenzaldehyde: Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-bromo-2,6-difluorobenzaldehyde, with a core focus on its melting point. It includes detailed experimental protocols for both the determination of its melting point and its application in a key synthetic transformation. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Physicochemical Properties of this compound

This compound is a versatile building block in organic synthesis, frequently utilized in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its halogenated phenyl ring structure makes it a valuable intermediate for various cross-coupling and nucleophilic substitution reactions.[1] A summary of its key quantitative properties is presented below.

PropertyValueSource(s)
Melting Point 75 - 81 °C[1][2][3]
Molecular Formula C₇H₃BrF₂O[1]
Molecular Weight 221.00 g/mol [1][2][3]
Purity (Typical) ≥ 95%[1][2][4]
Appearance White to light yellow crystalline powder[1]
CAS Number 537013-51-7[1][2][3][4][5]

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline organic solid is a critical indicator of its purity.[1] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[1] The following is a standard protocol for the accurate determination of the melting point of this compound using a capillary melting point apparatus.

Materials:

  • This compound sample

  • Melting point capillary tubes (one end sealed)

  • Mortar and pestle

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Calibrated thermometer

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and homogeneous.[4] If the crystals are coarse, gently grind a small amount into a fine powder using a mortar and pestle.[4]

  • Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the powder.[2]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is positioned correctly to accurately measure the temperature of the block.

  • Approximate Melting Point Determination: Conduct a rapid initial heating (approximately 10-20°C per minute) to determine an approximate melting point. This provides a target range for the more accurate measurement.

  • Accurate Melting Point Determination: Using a fresh sample, heat the apparatus rapidly until the temperature is about 15-20°C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[1]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[1] The recorded values represent the melting point range of the sample. For a pure sample, this range should be narrow.

Synthesis of 4-Bromo-2,6-difluorobenzonitrile (B47616)

This compound serves as a key starting material for the synthesis of other important intermediates. One such transformation is its conversion to 4-bromo-2,6-difluorobenzonitrile, a valuable component in the synthesis of liquid crystal materials.[6] The following two-step protocol is adapted from established synthetic methodologies.[6]

Step A: Formation of this compound Oxime

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) (1.1 eq)

  • Formic acid (HCOOH)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus and heating mantle

Procedure:

  • To a round-bottom flask, add formic acid, this compound, and hydroxylamine hydrochloride.[6]

  • Stir the mixture and heat it to reflux for approximately 10 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

Step B: Dehydration to 4-Bromo-2,6-difluorobenzonitrile

Procedure:

  • Set up the apparatus for distillation. Distill the solvent (formic acid) from the reaction mixture under normal pressure.[6]

  • After removing the formic acid, add water to the flask and continue the distillation process to carry the product over with the steam.[6]

  • Collect the distilled aqueous solution containing the product.

  • Cool the collected solution to room temperature, which should cause the product to precipitate or crystallize.

  • Collect the solid product by suction filtration.

  • Wash the filter cake with water until the filtrate is neutral.

  • Dry the resulting white crystalline solid to obtain the final product, 4-bromo-2,6-difluorobenzonitrile.

Reaction Workflow Visualization

The following diagram illustrates the synthetic pathway for the conversion of this compound to 4-Bromo-2,6-difluorobenzonitrile.

G Synthesis of 4-Bromo-2,6-difluorobenzonitrile reactant1 This compound process1 Step A: Oximation (Reflux, 10h) reactant1->process1 reactant2 Hydroxylamine Hydrochloride (NH₂OH·HCl) reactant2->process1 reactant3 Formic Acid (Solvent) reactant3->process1 intermediate This compound Oxime process2 Step B: Dehydration (Distillation) intermediate->process2 product 4-Bromo-2,6-difluorobenzonitrile process1->intermediate Formation process2->product Isolation

References

Technical Guide: Solubility Profile of 4-Bromo-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4-Bromo-2,6-difluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited direct quantitative solubility data for this specific compound, this guide also includes information on structurally similar compounds to provide a comparative context for its potential solubility characteristics. Additionally, detailed experimental protocols for solubility determination and a workflow for its synthesis are presented.

Introduction to this compound

This compound is a halogenated aromatic aldehyde with the chemical formula C₇H₃BrF₂O. Its structure, featuring a bromine atom and two fluorine atoms on the benzaldehyde (B42025) ring, imparts unique reactivity, making it a valuable building block in organic synthesis. Understanding its solubility is crucial for its application in various chemical processes, including reaction kinetics, purification, and formulation development.

Solubility Data

Table 1: Solubility Data of Structurally Similar Compounds

CompoundSolventTemperature (°C)SolubilityReference
4-Bromobenzaldehyde (B125591)Water250.8 g/L[1]
4-BromobenzaldehydeWaterNot SpecifiedSlightly soluble/Insoluble[2][3][4]
4-BromobenzaldehydeEthanolNot SpecifiedSoluble[1][2][3]
4-BromobenzaldehydeEtherNot SpecifiedSoluble[1][2]
4-BromobenzaldehydeBenzeneNot SpecifiedSoluble[1][3]
2,6-DifluorobenzaldehydeNot SpecifiedNot SpecifiedNo quantitative data available

Based on this data, it can be inferred that this compound is likely to exhibit low solubility in water and higher solubility in common organic solvents such as alcohols and aromatic hydrocarbons. The presence of the polar aldehyde group might contribute to some water solubility, while the halogenated aromatic ring would favor solubility in less polar organic solvents.

Experimental Protocols

Determination of Aqueous Solubility (Saturation Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound in an aqueous medium.

Materials:

  • This compound

  • Distilled or deionized water

  • Shaking incubator or orbital shaker

  • Centrifuge

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of water in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that saturation is reached.

    • Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method (UV-Vis spectrophotometry or HPLC).

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by comparing its analytical response to the calibration curve. This concentration represents the solubility of the compound at the specified temperature.

Synthesis Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3_5_Difluorobromobenzene 3_5_Difluorobromobenzene Reaction_Vessel Low-Temperature Reaction (in Tetrahydrofuran) 3_5_Difluorobromobenzene->Reaction_Vessel n_Butyllithium n_Butyllithium n_Butyllithium->Reaction_Vessel DMF DMF (N,N-dimethylformamide) DMF->Reaction_Vessel Quenching Quenching with Saturated NH4Cl Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction with Ethyl Acetate Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Crude Product Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

This guide serves as a foundational resource for professionals working with this compound. While direct solubility data is sparse, the provided information on related compounds and standardized experimental protocols offers a robust framework for its practical application and further research.

References

4-Bromo-2,6-difluorobenzaldehyde: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This in-depth technical guide provides a comprehensive overview of the safety data for 4-Bromo-2,6-difluorobenzaldehyde (CAS No. 537013-51-7), a key intermediate in the synthesis of pharmaceuticals and other advanced materials. [1]

This document compiles essential physicochemical properties, hazard information, handling and storage procedures, and first-aid measures. The information is presented to ensure safe laboratory practices and to provide a foundation for further research and development activities involving this compound.

Core Chemical and Physical Properties

This compound is a solid, appearing as a white to light yellow or light orange powder or crystal.[1] A summary of its key physical and chemical properties is provided in the table below for easy reference.

PropertyValueSource
CAS Number 537013-51-7[1][2]
Molecular Formula C₇H₃BrF₂O[1][2]
Molecular Weight 221.00 g/mol [2]
Appearance White to light yellow to light orange powder to crystal[1]
Melting Point 76-81 °C[2]
Boiling Point 231.381 °C at 760 mmHg[3]
Density 1.758 g/cm³[3]
Flash Point >110 °C (>230 °F)[2]
Purity ≥ 96% (assay) / ≥ 98% (GC)[1][2]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.

GHS Pictogram:

GHS GHS06 Skull and Crossbones

GHS06: Skull and Crossbones

Signal Word: Danger[2]

Hazard Statements:

  • H301: Toxic if swallowed.[2][3]

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H332: Harmful if inhaled.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2][3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/ container to an approved waste disposal plant.

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE):

PPE cluster_ppe Recommended Personal Protective Equipment Eye Protection Eyeshields / Face shield Gloves Chemical-resistant gloves (e.g., Nitrile) Eye Protection->Gloves Respiratory Protection Dust mask (type N95 US) or Type P2 (EN 143) respirator cartridges Gloves->Respiratory Protection Protective Clothing Lab coat Respiratory Protection->Protective Clothing

Recommended Personal Protective Equipment for handling this compound.

Handling:

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

  • Handle in accordance with good industrial hygiene and safety practice.

  • Wash hands before breaks and at the end of the workday.

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep container tightly closed.

  • Recommended storage temperature is between 2 - 8 °C.[1]

  • Store locked up.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is essential.

FirstAid cluster_exposure First-Aid for Exposure to this compound Ingestion Ingestion Rinse mouth Rinse mouth Ingestion->Rinse mouth Inhalation Inhalation Move to fresh air Move to fresh air Inhalation->Move to fresh air Skin_Contact Skin Contact Wash with plenty of soap and water Wash with plenty of soap and water Skin_Contact->Wash with plenty of soap and water Eye_Contact Eye Contact Rinse cautiously with water for several minutes Rinse cautiously with water for several minutes Eye_Contact->Rinse cautiously with water for several minutes Call POISON CENTER or doctor immediately Call POISON CENTER or doctor immediately Rinse mouth->Call POISON CENTER or doctor immediately Keep comfortable for breathing Keep comfortable for breathing Move to fresh air->Keep comfortable for breathing Call POISON CENTER or doctor if unwell Call POISON CENTER or doctor if unwell Keep comfortable for breathing->Call POISON CENTER or doctor if unwell If irritation occurs, get medical advice If irritation occurs, get medical advice Wash with plenty of soap and water->If irritation occurs, get medical advice Remove contact lenses, if present and easy to do Remove contact lenses, if present and easy to do Rinse cautiously with water for several minutes->Remove contact lenses, if present and easy to do Continue rinsing Continue rinsing Remove contact lenses, if present and easy to do->Continue rinsing If irritation persists, get medical advice If irritation persists, get medical advice Continue rinsing->If irritation persists, get medical advice

First-aid decision tree for different routes of exposure.

Fire-Fighting Measures

While the flash point is high, appropriate measures should be taken in the event of a fire involving this chemical.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products such as carbon oxides and hydrogen bromide gas may be formed.

  • Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Protocol: Synthesis of this compound

The following is a summarized experimental protocol for the synthesis of this compound, based on information from available literature.[5]

Materials:

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyl lithium to a solution of diisopropylamine in anhydrous THF at -78 °C under a nitrogen atmosphere.

  • Stir the reaction mixture at -20 °C for 30 minutes.

  • Add a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF to the LDA solution at -78 °C.

  • Continue stirring for an additional 30 minutes at -78 °C.

  • Add DMF to the reaction mixture at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by partitioning the mixture between ethyl acetate and saturated ammonium chloride solution.

  • Separate the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate eluent system to yield this compound.

SynthesisWorkflow cluster_synthesis Synthesis Workflow of this compound Start Start Materials: 1-Bromo-3,5-difluorobenzene, n-BuLi, Diisopropylamine, DMF, THF Reaction Reaction at low temperature (-78 °C to RT) Start->Reaction Workup Aqueous Workup: Ethyl acetate extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification End Final Product: This compound Purification->End

References

4-Bromo-2,6-difluorobenzaldehyde: A Technical Guide to Reactivity and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,6-difluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic and structural features, characterized by the presence of an aldehyde group and electron-withdrawing fluorine and bromine atoms, confer a versatile reactivity profile. This document outlines its chemical properties, core reactivity, detailed experimental protocols for key transformations, and essential safety and handling information.

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 537013-51-7[2][3]
Molecular Formula C₇H₃BrF₂O[2][3]
Molecular Weight 221.00 g/mol [2][3]
Melting Point 76-81 °C[3]
Boiling Point 231.381 °C at 760 mmHg[4]
Flash Point >110 °C (>230 °F)[3]
Density 1.758 g/cm³[4]
Appearance White to light yellow to light orange powder to crystal[2]
Solubility Information not readily available, likely soluble in common organic solvents.
SMILES Fc1cc(Br)cc(F)c1C=O[3]
InChI Key CZGVAISJIQNQEJ-UHFFFAOYSA-N[3]

Hazards and Safety Information

This compound is classified as acutely toxic if swallowed.[3][5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[3] It should be stored in a dry, well-ventilated place, sealed in a dark environment at room temperature.[6]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral3H301: Toxic if swallowedDangerGHS06 (Skull and Crossbones)
Skin Corrosion/Irritation2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation3H335: May cause respiratory irritationWarningGHS07

Note: GHS classifications may vary between suppliers. The information presented here is a composite from available sources.[3][5][6][7]

Synthesis and Reactivity

This compound is a valuable building block due to its aldehyde functionality and the presence of halogen atoms that can participate in various coupling and substitution reactions. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the aromatic ring and the reactivity of the aldehyde group.[1]

Synthesis of this compound

A common synthetic route to this compound involves the ortho-formylation of 1-bromo-3,5-difluorobenzene.

Synthesis 1-bromo-3,5-difluorobenzene 1-bromo-3,5-difluorobenzene LDA_THF 1. LDA, THF, -78 °C to -20 °C 2. DMF, -78 °C 1-bromo-3,5-difluorobenzene->LDA_THF Product This compound LDA_THF->Product

Caption: Synthesis of this compound.

Key Reactions and Experimental Protocols

The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is pivotal for the synthesis of biphenyl (B1667301) derivatives.

Suzuki_Workflow Reactants This compound + Arylboronic Acid Conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene (B28343)/Water) Reactants->Conditions Product 4-Aryl-2,6-difluorobenzaldehyde Conditions->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of this compound with an arylboronic acid.[2][7]

  • Materials:

    • This compound (1.0 mmol, 1.0 eq.)

    • Arylboronic acid (1.2 mmol, 1.2 eq.)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol, 3 mol%)

    • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 mmol, 2.0 eq.)

    • Anhydrous Toluene (5 mL)

    • Degassed water (1 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Add the anhydrous toluene and degassed water to the flask.

    • Stir the reaction mixture and heat to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

The aldehyde group is susceptible to nucleophilic attack and can be readily converted to amines via reductive amination. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction.

Reductive_Amination_Workflow Reactants This compound + Primary/Secondary Amine Conditions Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., THF or DCE) Reactants->Conditions Product N-Substituted 4-Bromo-2,6-difluorobenzylamine Conditions->Product

Caption: General workflow for Reductive Amination.

Detailed Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the reductive amination of this compound with a primary amine.[8][9]

  • Materials:

    • This compound (1.0 mmol, 1.0 eq.)

    • Primary amine (1.1 mmol, 1.1 eq.)

    • Sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] (1.5 mmol, 1.5 eq.)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)

    • Acetic acid (optional, catalytic amount)

  • Procedure:

    • In a round-bottom flask, dissolve this compound and the primary amine in the anhydrous solvent.

    • If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

    • Stir the solution at room temperature for 20-30 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

The aldehyde functionality can be converted to an alkene via the Wittig reaction, providing a route to styrene (B11656) derivatives.

Detailed Experimental Protocol: Wittig Reaction

This protocol is adapted from a procedure for a structurally similar compound, 3-Bromo-2,6-difluorobenzaldehyde.[10]

  • Materials:

    • Methyltriphenylphosphonium (B96628) bromide (1.2 mmol, 1.2 eq.)

    • Potassium tert-butoxide (1.2 mmol, 1.2 eq.)

    • Anhydrous Tetrahydrofuran (THF) (10 mL)

    • This compound (1.0 mmol, 1.0 eq.)

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add potassium tert-butoxide portion-wise with stirring.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide.

    • Add a solution of this compound in a minimal amount of anhydrous THF dropwise to the ylide suspension.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The electron-deficient aromatic ring, activated by the two fluorine atoms, can undergo nucleophilic aromatic substitution (SNAF). While the bromine is a potential leaving group, the fluorine atoms are also susceptible to displacement by strong nucleophiles, particularly when they are ortho and para to an activating group (in this case, the aldehyde). The outcome of such reactions can depend on the specific nucleophile and reaction conditions.[11]

Applications in Research and Development

This compound is a versatile intermediate with applications in several areas of chemical research and development:

  • Pharmaceutical Synthesis: It serves as a crucial building block for the synthesis of complex organic molecules with potential therapeutic applications.[1] The difluorobenzaldehyde moiety is present in a number of biologically active compounds.

  • Agrochemicals: This compound is explored for its potential in developing new agrochemicals for pest control and crop protection.[2]

  • Organic Electronics: It is used in the development of organic semiconductors, contributing to advancements in flexible electronics and display technologies.[1]

  • Fluorescent Probes: The compound is employed in creating fluorescent probes for biological imaging, enhancing the ability to visualize cellular processes.[1]

Conclusion

This compound is a reactive and versatile chemical intermediate with significant applications in medicinal chemistry, agrochemical research, and materials science. Its reactivity is dominated by the aldehyde group and the halogenated, electron-deficient aromatic ring. A thorough understanding of its reactivity and hazards is crucial for its safe and effective use in a laboratory setting. The experimental protocols provided in this guide offer a starting point for the synthesis of a variety of valuable downstream products. As with all chemical reactions, optimization of the provided conditions may be necessary for specific substrates and scales.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-difluorobenzaldehyde from 1-bromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical guide for the synthesis of 4-Bromo-2,6-difluorobenzaldehyde, a key intermediate in the development of pharmaceuticals and other advanced organic materials.[1][2] The synthesis route detailed herein starts from the commercially available 1-bromo-3,5-difluorobenzene (B42898) and proceeds via a directed ortho-metalation followed by formylation.

Overview of the Synthetic Strategy

The primary and most effective method for the synthesis of this compound from 1-bromo-3,5-difluorobenzene is a directed ortho-lithiation, followed by quenching with a suitable formylating agent. This strategy leverages the directing effect of the fluorine atoms to achieve regioselective lithiation at the C2 position, between the two fluorine atoms. Subsequent reaction with an electrophilic formyl source, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality to yield the desired product.

This method is favored for its high regioselectivity and generally good yields. The reaction proceeds under anhydrous conditions at low temperatures to ensure the stability of the organolithium intermediate.

Experimental Protocol

The following protocol is a comprehensive methodology for the synthesis of this compound.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1-bromo-3,5-difluorobenzene≥98%Commercially AvailableStarting material.
n-Butyl lithium (n-BuLi)2.5 M in hexanesCommercially AvailableReactant for lithiation.
Diisopropylamine (B44863)Anhydrous, ≥99.5%Commercially AvailableUsed to form LDA in situ.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableFormylating agent.
Tetrahydrofuran (B95107) (THF)Anhydrous, ≥99.9%Commercially AvailableReaction solvent.
Ethyl acetate (B1210297)ACS GradeCommercially AvailableExtraction solvent.
Hexane (B92381)ACS GradeCommercially AvailableEluent for chromatography.
Saturated Ammonium (B1175870) ChlorideN/APrepared in-houseFor quenching the reaction.
Sodium SulfateAnhydrousCommercially AvailableDrying agent.
Silica (B1680970) Gel230-400 meshCommercially AvailableFor column chromatography.

2.2. Step-by-Step Procedure

A detailed experimental procedure for the synthesis is as follows:

  • Preparation of Lithium Diisopropylamide (LDA): To a solution of diisopropylamine (0.57 mL, 15.5 mmol) in dry tetrahydrofuran (THF) at -78°C under a nitrogen atmosphere, add n-butyl lithium (1.56 mL, 12.4 mmol) dropwise over a period of 5 minutes. The reaction mixture is then stirred at -20°C for 30 minutes.

  • Lithiation of 1-bromo-3,5-difluorobenzene: To this LDA solution, add a solution of 1-bromo-3,5-difluorobenzene (2 g, 10.36 mmol) in dry THF at -78°C.[1] Continue stirring at this temperature for an additional 30 minutes.

  • Formylation: Add N,N-dimethylformamide (DMF) (1.43 g, 19.68 mmol) to the reaction mixture at -78°C.[1] The resulting mixture is then allowed to warm to room temperature and stirred for 2 hours.

  • Work-up and Extraction: The reaction is monitored by Thin Layer Chromatography (TLC) using 100% hexane as the eluent. Upon completion, the reaction mixture is partitioned between ethyl acetate and a saturated aqueous solution of ammonium chloride.[1] The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1] The crude product is then purified by column chromatography on silica gel using a 2% ethyl acetate in hexane eluent to afford the final product.[1]

Quantitative Data

The following table summarizes the quantitative data obtained from the synthesis.

ParameterValueReference
Starting Material1-bromo-3,5-difluorobenzene (2 g, 10.36 mmol)[1]
ProductThis compound[1]
Yield1.35 g (61%)[1]
Purification MethodColumn Chromatography (2% Ethyl Acetate in Hexane)[1]
¹H NMR (CDCl₃, 300 MHz)δ 11.5-11.0 (s, 1H), 7.4-7.2 (dd, 2H)[1]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start 1-bromo-3,5-difluorobenzene in dry THF Lithiation Ortho-Lithiation @ -78°C Start->Lithiation LDA_prep LDA Preparation: n-BuLi + Diisopropylamine in THF @ -78°C to -20°C LDA_prep->Lithiation Addition of LDA Formylation Formylation with DMF @ -78°C to RT Lithiation->Formylation Addition of DMF Workup Aqueous Work-up (sat. NH4Cl) Formylation->Workup Purification Column Chromatography (Silica Gel, 2% EtOAc/Hexane) Workup->Purification Product This compound Purification->Product

References

An In-depth Technical Guide to 4-Bromo-2,6-difluorobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2,6-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its unique substitution pattern, featuring a bromine atom and two fluorine atoms, imparts distinct chemical reactivity that makes it a valuable building block for the synthesis of complex molecules, including novel drug candidates.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in medicinal chemistry.

Physicochemical Properties and Spectroscopic Data

This compound is a white to light yellow crystalline solid.[1] A summary of its key physical and spectroscopic properties is provided in the table below.

PropertyValueReference
CAS Number 537013-51-7[1]
Molecular Formula C₇H₃BrF₂O[1]
Molecular Weight 221.00 g/mol [1]
Melting Point 76-81 °C
Boiling Point 231.4 ± 40.0 °C (at 760 Torr)[3]
Density 1.758 ± 0.06 g/cm³ (at 20 °C)[3]
¹H NMR (CDCl₃, 300 MHz) δ 11.0-11.5 (s, 1H), 7.2-7.4 (dd, 2H)[3]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the ortho-lithiation of 1-bromo-3,5-difluorobenzene (B42898) followed by formylation.

Experimental Protocol: Synthesis from 1-Bromo-3,5-difluorobenzene

This protocol is adapted from a literature procedure.[3]

Materials:

Procedure:

  • To a solution of diisopropylamine (0.57 mL, 15.5 mmol) in dry THF, add n-butyl lithium (1.56 mL, 12.4 mmol) dropwise at -78 °C under a nitrogen atmosphere.

  • Stir the reaction mixture at -20 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Cool the mixture back to -78 °C and add a solution of 1-bromo-3,5-difluorobenzene (2 g, 10.36 mmol) in dry THF.

  • Continue stirring at -78 °C for 30 minutes.

  • Add N,N-Dimethylformamide (DMF) (1.43 g, 19.68 mmol) at -78 °C and stir the resulting mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using 100% hexane as the eluent.

  • Upon completion, partition the reaction mixture between ethyl acetate and saturated aqueous ammonium chloride.

  • Separate the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a 2% ethyl acetate in hexane eluent to afford this compound.

Quantitative Data:

  • Yield: 1.35 g (61%)[3]

G cluster_synthesis Synthesis of this compound 1-Bromo-3,5-difluorobenzene 1-Bromo-3,5-difluorobenzene Lithiation Lithiation 1-Bromo-3,5-difluorobenzene->Lithiation THF, -78 °C LDA Generation LDA Generation LDA Generation->Lithiation Formylation Formylation Lithiation->Formylation DMF, -78 °C to RT Workup Workup Formylation->Workup EtOAc, aq. NH₄Cl Purification Purification Workup->Purification Silica gel chromatography This compound This compound Purification->this compound Diisopropylamine Diisopropylamine Diisopropylamine->LDA Generation n-BuLi n-BuLi n-BuLi->LDA Generation

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of various pharmaceutical agents.[1][2][3] Its utility is particularly noted in the preparation of heterocyclic compounds with potential therapeutic applications.

Synthesis of Quinazolinone Derivatives as Aldose Reductase Inhibitors

A significant application of related bromo-fluorobenzaldehydes is in the synthesis of quinazolin-4(3H)-one derivatives, which have been investigated as potent inhibitors of aldose reductase (ALR2).[4] ALR2 is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[4]

Inhibition of ALR2 prevents the conversion of glucose to sorbitol, the accumulation of which leads to osmotic stress and subsequent tissue damage in diabetic patients. The development of potent and selective ALR2 inhibitors is a promising therapeutic strategy for managing these complications.[4] Novel quinazolin-4(3H)-one derivatives incorporating a 4-bromo-2-fluorobenzylidene moiety have demonstrated high potency as competitive ALR2 inhibitors.[4]

G cluster_pathway Aldose Reductase and Diabetic Complications Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol ALR2->Sorbitol Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Diabetic Complications Diabetic Complications Osmotic Stress->Diabetic Complications Quinazolinone Derivative Quinazolinone Derivative (from 4-Bromo-2-fluorobenzaldehyde) Quinazolinone Derivative->ALR2 Inhibits

Caption: Inhibition of the Aldose Reductase pathway by quinazolinone derivatives.

Synthesis of Quinazolinone Derivatives as Antiviral Agents

This compound has also been identified as a starting material for the synthesis of quinazolinone derivatives that act as virus polymerase inhibitors, with potential applications in the treatment of Hepatitis C virus (HCV) infection.[2] The HCV NS5B polymerase is a key enzyme essential for the replication of the viral RNA genome, making it a prime target for antiviral drug development.[5][6]

Other Synthetic Applications

Beyond its use in medicinal chemistry, this compound is a precursor for other valuable chemical intermediates.

Synthesis of 4-Bromo-2,6-difluorobenzonitrile

This compound can be converted to 4-bromo-2,6-difluorobenzonitrile, an important intermediate in the synthesis of liquid crystal materials.

Experimental Protocol: Synthesis of 4-Bromo-2,6-difluorobenzonitrile

This protocol is based on a patented procedure.

Materials:

Procedure:

  • Combine this compound, hydroxylamine hydrochloride, and formic acid in a reaction vessel. The suggested weight ratio is 1:1.4:4 respectively.

  • Heat the mixture to reflux for 10 hours under normal pressure.

  • After the reaction is complete, distill off the solvent at normal pressure.

  • Add water to the system and continue distillation to carry out the product.

  • Cool the resulting aqueous solution to room temperature to allow for product precipitation.

  • Collect the solid product by suction filtration and wash the filter cake with water until neutral to obtain 4-bromo-2,6-difluorobenzonitrile.

G cluster_reaction Conversion to 4-Bromo-2,6-difluorobenzonitrile This compound This compound Reaction Reaction This compound->Reaction Hydroxylamine HCl, Formic Acid, Reflux Distillation Distillation Reaction->Distillation Precipitation & Filtration Precipitation & Filtration Distillation->Precipitation & Filtration Add H₂O, Cool 4-Bromo-2,6-difluorobenzonitrile 4-Bromo-2,6-difluorobenzonitrile Precipitation & Filtration->4-Bromo-2,6-difluorobenzonitrile

Caption: Reaction workflow for the synthesis of 4-Bromo-2,6-difluorobenzonitrile.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals. Its utility in the synthesis of potent enzyme inhibitors for the management of diabetic complications and viral infections highlights its importance in modern drug discovery. The synthetic protocols outlined in this guide provide a foundation for researchers to utilize this compound in their own research and development endeavors.

References

An In-depth Technical Guide to the Electrophilic Properties of 4-Bromo-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-difluorobenzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the synergistic effects of the electron-withdrawing aldehyde group and the halogen substituents, confer a distinct electrophilic character upon both the carbonyl carbon and the aromatic ring. This guide provides a comprehensive overview of the electrophilic reactivity of this compound, detailing its participation in a range of chemical transformations including nucleophilic additions to the carbonyl group and transition-metal-catalyzed cross-coupling reactions at the carbon-bromine bond. This document includes structured data tables, detailed experimental protocols, and visualizations of reaction mechanisms and workflows to serve as a practical resource for researchers in the field.

Introduction

The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This compound has emerged as a valuable building block due to its pronounced electrophilic nature. The presence of two fluorine atoms ortho to the aldehyde group enhances the electrophilicity of the carbonyl carbon through inductive effects, making it highly susceptible to nucleophilic attack.[1] Concurrently, the bromine atom at the para position serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[2] This dual reactivity makes this compound a key precursor in the synthesis of complex molecules, including potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands for Proteolysis Targeting Chimeras (PROTACs).[3]

Electrophilic Reactivity Profile

The electrophilic properties of this compound are manifested in two primary modes of reactivity:

  • At the Carbonyl Group: The aldehyde functionality is a key electrophilic center, readily undergoing nucleophilic addition and related reactions.

  • At the Aromatic Ring: The carbon atom bearing the bromine substituent is electrophilic in the context of transition-metal-catalyzed cross-coupling reactions.

The following sections will delve into specific examples of these reactivities, providing experimental details and quantitative data where available.

Nucleophilic Addition Reactions at the Carbonyl Group

The electron-deficient nature of the carbonyl carbon in this compound makes it an excellent substrate for a variety of nucleophilic addition reactions.

Reductive Amination

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and is a key step in the synthesis of many pharmaceutical agents. This compound is a suitable substrate for this transformation, as exemplified in the synthesis of VHL ligands.[3]

Experimental Protocol: General Procedure for Reductive Amination [4][5][6]

  • Imine Formation: To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE), add the desired primary or secondary amine (1.0-1.2 eq.). If the amine is a salt, a mild base (e.g., triethylamine) may be added to liberate the free amine. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5-2.0 eq.), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for an additional 12-24 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired amine.

Quantitative Data: Reductive Amination in VHL Ligand Synthesis [3]

Reactant 1Reactant 2ProductYield
This compoundtert-Butyl carbamatetert-Butyl (4-bromo-2,6-difluorobenzyl)carbamate37%

Reductive Amination Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification Aldehyde This compound Imine_Formation Imine/Iminium Ion Formation (Solvent, rt) Aldehyde->Imine_Formation Amine Primary or Secondary Amine Amine->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)3) Imine_Formation->Reduction Workup Aqueous Work-up Reduction->Workup Purification Column Chromatography Workup->Purification Final_Product Substituted Amine Purification->Final_Product

Caption: General workflow for the reductive amination of this compound.

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are fundamental for the synthesis of alkenes from carbonyl compounds. This compound can be effectively converted to the corresponding styrene (B11656) derivatives using these methodologies.[7][8][9][10][11][12][13]

Experimental Protocol: General Procedure for Horner-Wadsworth-Emmons Reaction [7][8][9]

  • Ylide Formation: A phosphonate (B1237965) ester (1.0-1.2 eq.) is dissolved in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to 0 °C or -78 °C, and a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) is added portion-wise. The mixture is stirred for 30-60 minutes to generate the phosphonate carbanion.

  • Olefination: A solution of this compound (1.0 eq.) in the same anhydrous solvent is added dropwise to the ylide solution at the same low temperature. The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, or until completion.

  • Work-up and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Quantitative Data: Olefination Reactions

Horner-Wadsworth-Emmons Reaction Mechanism

G Phosphonate Phosphonate Ester Ylide Phosphonate Carbanion (Ylide) Phosphonate->Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Aldehyde This compound Aldehyde->Oxaphosphetane Alkene (E)-Alkene Product Oxaphosphetane->Alkene Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Aldol (B89426) Condensation

The aldol condensation is a classic carbon-carbon bond-forming reaction that can be performed with this compound and a suitable enolizable ketone or aldehyde.[14][15]

Experimental Protocol: General Procedure for Aldol Condensation [14][15]

  • Reaction Setup: this compound (1.0 eq.) and an enolizable carbonyl compound (1.0-1.2 eq.) are dissolved in a solvent such as ethanol (B145695) or a mixture of ethanol and water.

  • Base Catalysis: An aqueous solution of a base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is added dropwise to the stirred solution at room temperature. The reaction is often exothermic.

  • Product Formation and Isolation: The reaction is stirred for a period ranging from 30 minutes to several hours. The product, often a brightly colored solid, may precipitate from the reaction mixture. The solid is collected by vacuum filtration, washed with cold solvent to remove impurities, and dried.

Quantitative Data: Aldol Condensation

Specific quantitative data for the aldol condensation of this compound is not available in the provided search results. Yields are generally moderate to high depending on the substrates.

Grignard Reaction

Grignard reagents readily add to the carbonyl group of this compound to form secondary alcohols.

Experimental Protocol: General Procedure for Grignard Reaction [16][17][18][19]

  • Reaction Setup: A solution of this compound (1.0 eq.) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) is prepared in a flame-dried flask under an inert atmosphere. The solution is cooled in an ice bath.

  • Addition of Grignard Reagent: The Grignard reagent (1.0-1.2 eq. in an ethereal solvent) is added dropwise to the aldehyde solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Work-up and Purification: After the addition is complete, the reaction is stirred for an additional 30-60 minutes and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude alcohol is purified by column chromatography.

Cross-Coupling Reactions at the Carbon-Bromine Bond

The carbon-bromine bond in this compound provides a reactive site for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. This compound can be coupled with a variety of boronic acids or their esters.[20][21][22][23][24]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [20][22][23]

  • Reaction Setup: To a reaction vessel are added this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

  • Solvent and Reaction Conditions: A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water, is added. The reaction mixture is heated to 80-110 °C under an inert atmosphere and stirred for 2-24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data: Suzuki-Miyaura Coupling

While specific yields for this compound are not provided, analogous couplings of aryl bromides are typically high-yielding (75-99%).[23][24]

Suzuki-Miyaura Coupling Catalytic Cycle

G Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)-Br(L2) Pd0->ArPdBr Oxidative Addition OxAdd Oxidative Addition ArPdR Ar-Pd(II)-R(L2) ArPdBr->ArPdR Transmetalation ArX This compound ArX->ArPdBr Transmetalation Transmetalation ArB R-B(OH)2 ArB->ArPdR Base Base Base->ArPdR ArPdR->Pd0 Product Ar-R Product ArPdR->Product Reductive Elimination RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, and is applicable to this compound.[25][26][27]

Experimental Protocol: General Procedure for Sonogashira Coupling [25][26]

  • Reaction Setup: In a flask under an inert atmosphere, this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are combined.

  • Reagent Addition: An anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 eq.) are added, followed by the terminal alkyne (1.1-1.5 eq.).

  • Reaction Conditions: The mixture is stirred at a temperature ranging from room temperature to 80 °C until the reaction is complete.

  • Work-up and Purification: The reaction is cooled, diluted with an organic solvent, and washed with water or saturated aqueous ammonium chloride. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Quantitative Data: Sonogashira Coupling

Quantitative data for the Sonogashira coupling of this compound is not specified in the search results, but the reaction is generally efficient for aryl bromides.

Applications in Drug Discovery and Materials Science

The electrophilic nature of this compound makes it a valuable precursor in several areas of research and development:

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways.[2] Its role in the synthesis of VHL ligands for PROTACs highlights its importance in the development of novel cancer therapeutics.[3][28][29][30][31]

  • Organic Electronics: This compound is utilized in the development of organic semiconductors, contributing to advancements in flexible electronics and display technologies.[2]

  • Fluorescent Probes: It is employed in the creation of fluorescent probes for biological imaging, which are instrumental in visualizing cellular processes.[2]

  • Agrochemicals: It is explored for its potential applications in developing new agrochemicals for pest control and crop protection.[2]

Conclusion

This compound exhibits a rich and versatile electrophilic chemistry. The aldehyde group readily participates in a variety of nucleophilic addition reactions, while the carbon-bromine bond provides a handle for transition-metal-catalyzed cross-coupling reactions. This dual reactivity, enhanced by the electronic effects of the fluorine substituents, makes it a highly valuable and strategic building block for the synthesis of complex organic molecules with important applications in medicinal chemistry and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this important intermediate.

References

Methodological & Application

Application Notes and Protocols: 4-Bromo-2,6-difluorobenzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4-Bromo-2,6-difluorobenzaldehyde as a versatile building block in the synthesis of pharmaceuticals. This key intermediate is particularly valuable for creating compounds targeting viral diseases and for the development of novel therapeutics in protein degradation.

Application 1: Synthesis of Quinazolinone Derivatives as Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

This compound is a crucial precursor for the synthesis of quinazolinone-based non-nucleoside inhibitors of the HCV NS5B polymerase. The NS5B polymerase is an RNA-dependent RNA polymerase essential for the replication of the hepatitis C virus.[1] Non-nucleoside inhibitors bind to allosteric sites on the enzyme, inducing a conformational change that ultimately inhibits its function and disrupts viral replication.[1] The unique electronic properties of the 2,6-difluoro substitution pattern on the phenyl ring can significantly influence the binding affinity and pharmacokinetic properties of the final drug candidate.

Experimental Protocol: Representative Synthesis of a 2-(4-Bromo-2,6-difluorophenyl)-3-substituted-quinazolin-4(3H)-one

This protocol is a representative method adapted from general procedures for the synthesis of quinazolinone derivatives.

Step 1: Synthesis of 2-Amino-N-substituted-benzamide

A solution of isatoic anhydride (B1165640) (1.0 eq) in a suitable solvent such as DMF is treated with an amine (1.1 eq). The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the 2-amino-N-substituted-benzamide.

Step 2: Condensation and Cyclization to form the Quinazolinone Core

The 2-amino-N-substituted-benzamide (1.0 eq) and this compound (1.0 eq) are dissolved in a solvent like ethanol. A catalytic amount of an acid, such as acetic acid, is added, and the mixture is refluxed for 6-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired 2-(4-Bromo-2,6-difluorophenyl)-3-substituted-quinazolin-4(3H)-one.

Quantitative Data

The following table summarizes representative biological activity data for quinazolinone derivatives as HCV NS5B inhibitors. While not directly synthesized from this compound in the cited study, these values are indicative of the potential potency of this class of compounds.

Compound ClassTargetAssayActivity (EC50)Reference
6-Aminoquinazolinone DerivativesHCV GT1bSubgenomic Replicon0.984 µM - 1.38 µM[1]
Signaling Pathway: Inhibition of HCV NS5B Polymerase

The following diagram illustrates the mechanism of action for non-nucleoside inhibitors of HCV NS5B polymerase.

HCV_NS5B_Inhibition cluster_replication HCV RNA Replication cluster_inhibition Inhibition Viral RNA Viral RNA NS5B_Polymerase NS5B Polymerase Viral RNA->NS5B_Polymerase Template Replicated RNA Replicated RNA NS5B_Polymerase->Replicated RNA Synthesizes Inactive_NS5B Inactive NS5B Complex NS5B_Polymerase->Inactive_NS5B Quinazolinone_Inhibitor Quinazolinone Inhibitor (from this compound) Quinazolinone_Inhibitor->NS5B_Polymerase Binds to allosteric site Inactive_NS5B->Replicated RNA Inhibits Synthesis VHL_PROTAC_Workflow cluster_components Cellular Components cluster_process Degradation Pathway PROTAC PROTAC (contains VHL Ligand) Ternary_Complex Ternary Complex (VHL-PROTAC-Target) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex Proteasome Proteasome Target_Protein->Proteasome Recognized by VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2-Ub Ubiquitination->Target_Protein Polyubiquitinates Degradation Proteasome->Degradation Degrades

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction of an organohalide with an organoboron compound is distinguished by its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids.[1] 4-Bromo-2,6-difluorobenzaldehyde is a valuable building block in medicinal chemistry and materials science due to the synthetic versatility of its aldehyde and bromo functionalities, as well as the influence of the electron-withdrawing fluorine atoms on the reactivity of the aromatic ring. The steric hindrance provided by the ortho-fluorine substituents can present challenges in achieving high-yielding coupling reactions.[2]

These application notes provide detailed protocols and optimized reaction conditions for the Suzuki coupling of this compound with various arylboronic acids, yielding substituted 2',6'-difluoro-[1,1'-biphenyl]-4-carbaldehyde derivatives.

Reaction Principle and Signaling Pathway

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic moiety to the palladium center. The base is crucial for the activation of the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Mechanism cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination Product 2',6'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde ArPdAr_prime->Product RedElim->Pd0 ArylBromide This compound ArylBromide->ArPdBr BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->ArPdAr_prime

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Optimized Reaction Conditions

The successful Suzuki coupling of this compound is highly dependent on the judicious selection of catalyst, ligand, base, and solvent. Due to the steric hindrance from the ortho-fluorine atoms, ligands that are both bulky and electron-rich often provide the best results.[4] The following table summarizes optimized conditions for the coupling with various arylboronic acids based on analogous reactions with fluorinated and sterically hindered aryl bromides.[5]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O (5:1)1001292
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃1,4-Dioxane/H₂O (4:1)1101688
34-Tolylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O (9:1)902485
43-Chlorophenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃Acetonitrile/H₂O (3:1)851878
52-Thienylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene/H₂O (5:1)1001289

Experimental Protocols

The following is a representative experimental protocol for the Suzuki coupling of this compound with phenylboronic acid.

Materials and Reagents:
  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 eq)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add toluene (5 mL) and deionized water (1 mL). Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes. Following degassing, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2',6'-difluoro-[1,1'-biphenyl]-4-carbaldehyde.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Phenylboronic acid - K₃PO₄ start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_solvents_catalyst Add Solvents & Catalyst: - Toluene/H₂O - Degas - Pd(OAc)₂/SPhos inert->add_solvents_catalyst reaction Heat to 100 °C (Monitor by TLC/LC-MS) add_solvents_catalyst->reaction workup Workup: - Cool to RT - Dilute with Ethyl Acetate - Wash with H₂O and Brine reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Final Product: 2',6'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde purification->product

References

Application Notes and Protocols for the Wittig Reaction of 4-Bromo-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Wittig reaction of 4-bromo-2,6-difluorobenzaldehyde to synthesize substituted stilbene (B7821643) derivatives. This reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl group.[1][2][3][4] The resulting fluorinated and brominated stilbene backbone is a valuable scaffold in medicinal chemistry and materials science due to its unique electronic and conformational properties.

Introduction

The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine (B44618) oxide.[3][4][5] The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[3] This method is highly versatile for alkene synthesis because the position of the newly formed double bond is unequivocally defined.[4]

For the synthesis of stilbene derivatives from this compound, a benzyltriphenylphosphonium (B107652) salt is first deprotonated by a strong base to generate the nucleophilic ylide. This ylide then attacks the electrophilic carbonyl carbon of the aldehyde.[1][4] The electron-withdrawing fluorine atoms on the aromatic ring of this compound enhance the electrophilicity of the carbonyl carbon, potentially leading to a faster reaction rate compared to unsubstituted benzaldehyde.

Key Experimental Parameters

The success of the Wittig reaction is dependent on several factors, including the choice of base, solvent, and reaction temperature. The stability of the ylide also plays a crucial role in determining the stereochemical outcome of the reaction.[2][5]

ParameterReagent/ConditionPurpose/Considerations
Aldehyde This compoundElectrophilic substrate.
Wittig Reagent Precursor Substituted Benzyltriphenylphosphonium HalideSource of the ylide.
Base n-Butyllithium (n-BuLi), Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK)Deprotonates the phosphonium (B103445) salt to form the ylide.[1][2]
Solvent Anhydrous Tetrahydrofuran (THF), Diethyl etherMust be anhydrous as ylides are sensitive to water.[4]
Temperature -78 °C to Room TemperatureYlide formation is typically performed at low temperatures.
Atmosphere Inert (Nitrogen or Argon)Ylides are sensitive to oxygen.[5]

Experimental Protocol

This protocol details a general procedure for the Wittig reaction of this compound with a generic benzyltriphenylphosphonium halide.

Materials:

  • Substituted benzyltriphenylphosphonium halide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted benzyltriphenylphosphonium halide (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the resulting suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will typically develop a deep color (often orange or red), indicating the formation of the ylide.

    • Stir the mixture at -78 °C for 1 hour.

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Slowly add the aldehyde solution to the ylide suspension at -78 °C via syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product will contain the desired stilbene derivative and triphenylphosphine oxide.

    • Purify the crude product by flash column chromatography on silica gel to isolate the target compound.

Data Presentation

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsAmount
This compound221.001.0(To be determined by researcher)
Substituted benzyltriphenylphosphonium halide(Varies)1.1(To be calculated)
n-Butyllithium64.061.05(To be calculated)
Product (Substituted Stilbene)(Varies)-(Theoretical yield to be calculated)
Byproduct (Triphenylphosphine oxide)278.28--

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_0 Ylide Generation cluster_1 Wittig Reaction cluster_2 Workup & Purification Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide  1. Anhydrous THF  2. n-BuLi, -78 °C Reaction Mixture Reaction Mixture Ylide->Reaction Mixture  this compound  -78 °C to RT Crude Product Crude Product Reaction Mixture->Crude Product  1. Quench (NH4Cl)  2. Extraction (EtOAc) Pure Stilbene Pure Stilbene Crude Product->Pure Stilbene  Column Chromatography

Caption: Experimental workflow for the Wittig reaction of this compound.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cycloaddition & Elimination R-CH2-PPh3+ Phosphonium Salt Ylide R-CH=PPh3 R-CH2-PPh3+->Ylide Base (e.g., n-BuLi) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde This compound Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Formation Products Alkene + Ph3P=O Oxaphosphetane->Products Decomposition

Caption: Simplified mechanism of the Wittig reaction.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture.

  • This compound is an irritant. Avoid contact with skin and eyes.

  • Anhydrous solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

By following this detailed protocol and adhering to the necessary safety precautions, researchers can effectively synthesize novel stilbene derivatives from this compound for a wide range of applications in drug discovery and materials science.

References

The Strategic Role of 4-Bromo-2,6-difluorobenzaldehyde in the Synthesis of Advanced Liquid Crystal Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the quest for next-generation display technologies and photonic devices, the molecular architecture of liquid crystals is of paramount importance. Among the versatile building blocks available to researchers, 4-Bromo-2,6-difluorobenzaldehyde has emerged as a key intermediate for the synthesis of high-performance liquid crystals. Its unique substitution pattern, featuring a reactive aldehyde group, a versatile bromine atom, and two fluorine atoms in ortho positions, provides a powerful platform for designing molecules with tailored mesomorphic and electro-optical properties.

The presence of the 2,6-difluoro substitution is particularly significant. These lateral fluorine atoms can induce a strong transverse dipole moment, which is crucial for the development of liquid crystals with negative dielectric anisotropy (Δε < 0). Such materials are essential for advanced display modes like Vertical Alignment (VA) and Fringe-Field Switching (FFS), offering benefits such as high contrast ratios, wide viewing angles, and fast response times. Furthermore, the fluorine substituents can influence intermolecular interactions, leading to the formation of desired mesophases, such as the nematic phase, over a broad temperature range.

The aldehyde functionality of this compound serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of the rigid core structures characteristic of liquid crystals. The bromine atom further enhances its synthetic utility, providing a reactive site for cross-coupling reactions to introduce additional phenyl rings or other structural motifs, thereby elongating the molecular core and influencing properties like birefringence (Δn).

This application note will delve into the key chemical transformations where this compound is a pivotal precursor for liquid crystal synthesis. We will provide detailed experimental protocols for Suzuki-Miyaura, Wittig, and Sonogashira coupling reactions, and present a summary of the physical properties of resulting liquid crystal classes.

Key Applications in Liquid Crystal Synthesis

The strategic placement of functional groups on the this compound ring allows for its participation in several key synthetic pathways to produce various classes of liquid crystals, including biphenyls, stilbenes, and tolanes.

Biphenyl Liquid Crystals via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which form the core of many liquid crystal structures. In this context, the bromine atom of this compound can be coupled with a variety of arylboronic acids. The resulting biphenylaldehyde can then be further functionalized.

Stilbene (B7821643) Liquid Crystals via Wittig Reaction

The aldehyde group of this compound is readily converted into a carbon-carbon double bond through the Wittig reaction. This pathway is instrumental in the synthesis of stilbene-based liquid crystals, where the double bond contributes to the rigidity and linearity of the molecular core.

Tolane Liquid Crystals via Sonogashira Coupling

Tolane-based liquid crystals, containing a carbon-carbon triple bond, are known for their high birefringence. The bromine atom on this compound can be coupled with terminal alkynes via the Sonogashira reaction to construct these tolane structures. The aldehyde can be subsequently modified or used to link to other molecular fragments.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound in liquid crystal synthesis. Researchers should note that optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: Synthesis of a Biphenyl Precursor via Suzuki-Miyaura Coupling

Objective: To synthesize a 4-aryl-2,6-difluorobenzaldehyde derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-alkylphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., Toluene, 1,4-Dioxane, or DMF, often with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of a Stilbene Derivative via Wittig Reaction

Objective: To synthesize a 4-(substituted-styryl)-3,5-difluorobromobenzene derivative.

Materials:

  • This compound

  • Benzyltriphenylphosphonium (B107652) halide (or a substituted derivative)

  • Strong base (e.g., n-BuLi, NaH, or KOtBu)

  • Anhydrous solvent (e.g., THF, Diethyl ether)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, suspend the benzyltriphenylphosphonium halide (1.0-1.2 eq.) in the anhydrous solvent.

  • Cool the suspension to 0 °C or -78 °C, depending on the base.

  • Slowly add the strong base to form the ylide (a color change is often observed).

  • Stir the ylide solution for 30-60 minutes.

  • Add a solution of this compound (1.0 eq.) in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by the addition of water or a saturated NH₄Cl solution.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography to separate the E and Z isomers and remove triphenylphosphine (B44618) oxide.

Protocol 3: Synthesis of a Tolane Precursor via Sonogashira Coupling

Objective: To synthesize a 4-(alkynyl)-2,6-difluorobenzaldehyde derivative.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene (B144264) or an alkyl-substituted acetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (1-5 mol%), and CuI (1-10 mol%).

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate and dissolve the residue in an organic solvent.

  • Wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize the expected physical properties of liquid crystals derived from precursors utilizing the 2,6-difluorophenyl moiety. The data is compiled from literature on analogous compounds and serves as a predictive guide for materials synthesized from this compound.

Table 1: Phase Transition Temperatures of Tolane-Based Liquid Crystals with a 2,6-Difluorophenyl Moiety

n (Alkyl Chain Length)Crystalline to Nematic/Smectic Transition (°C)Nematic/Smectic to Isotropic Transition (°C)
3~50-60~130-140
4~45-55~140-150
5~40-50~145-155
6~35-45~150-160

Note: Data is estimated based on known tolane liquid crystals containing a 2,6-difluorophenyl group. Actual values will vary based on the full molecular structure.

Table 2: Electro-Optical Properties of Liquid Crystals Incorporating a 2,6-Difluorophenyl Group

PropertyTypical Value Range
Dielectric Anisotropy (Δε)-1.5 to -4.0
Birefringence (Δn) at 589 nm0.15 to 0.25

Note: These are typical ranges for nematic liquid crystals containing a lateral 2,6-difluoro substitution pattern. The exact values are highly dependent on the overall molecular structure.

Visualizations

Suzuki_Miyaura_Coupling This compound This compound Biphenyl_Product R-C6H2(F2)CHO This compound->Biphenyl_Product Suzuki-Miyaura Coupling Arylboronic_Acid R-B(OH)2 Arylboronic_Acid->Biphenyl_Product Pd_Catalyst_Base Pd Catalyst Base Pd_Catalyst_Base->Biphenyl_Product

Caption: Suzuki-Miyaura coupling of this compound.

Wittig_Reaction This compound This compound Stilbene_Product Br-C6H2(F2)-CH=CH-R This compound->Stilbene_Product Wittig Reaction Phosphonium_Ylide R-CH=PPh3 Phosphonium_Ylide->Stilbene_Product Triphenylphosphine_Oxide O=PPh3 Stilbene_Product->Triphenylphosphine_Oxide byproduct

Caption: Wittig reaction for stilbene synthesis.

Sonogashira_Coupling This compound This compound Tolane_Product R-C≡C-C6H2(F2)CHO This compound->Tolane_Product Sonogashira Coupling Terminal_Alkyne R-C≡CH Terminal_Alkyne->Tolane_Product Pd_Cu_Catalyst_Base Pd/Cu Catalyst Base Pd_Cu_Catalyst_Base->Tolane_Product

Caption: Sonogashira coupling for tolane synthesis.

Application Notes and Protocols for the Synthesis of Quinazolinone Derivatives Using 4-Bromo-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of quinazolinone derivatives utilizing 4-Bromo-2,6-difluorobenzaldehyde as a key starting material. The synthesized compounds, particularly those incorporating a 4-bromo-2,6-difluorophenyl moiety, have shown significant potential as inhibitors of Aldose Reductase (ALR2), a key enzyme in the polyol pathway implicated in diabetic complications.

Introduction

Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities include anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The incorporation of fluorine atoms and a bromine atom into the quinazolinone scaffold, by using precursors such as this compound, can significantly enhance the biological activity and pharmacokinetic profile of the resulting molecules. This compound serves as a versatile building block in the synthesis of complex organic molecules for the development of pharmaceuticals, agrochemicals, and specialty chemicals.[1]

This document focuses on the synthesis of 2-(4-Bromo-2,6-difluorophenyl)quinazolin-4(3H)-one derivatives, which have been identified as potent inhibitors of Aldose Reductase (ALR2). ALR2 is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[2] Under hyperglycemic conditions, the increased flux through this pathway is a major contributor to the pathogenesis of diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts.

Application: Aldose Reductase Inhibition for the Management of Diabetic Complications

A recent study designed and synthesized a series of novel quinazolin-4(3H)-one derivatives incorporating a 4-bromo-2-fluorobenzylidene moiety as potent ALR2 inhibitors.[2][3] The study demonstrated that these compounds exhibit significant inhibitory activity against ALR2, with some derivatives showing potency many times greater than the standard inhibitor, Epalrestat.

Quantitative Data Summary

The following table summarizes the Aldose Reductase (ALR2) inhibitory activity of representative quinazolinone derivatives synthesized from a 4-bromo-2-fluorobenzylidene precursor.

Compound IDStructureR-GroupKi (μM) vs ALR2Fold Improvement vs. Epalrestat (Ki = 0.967 μM)
Derivative 1 2-(4-bromo-2,6-difluorophenyl)-3-(cyclohexylamino)quinazolin-4(3H)-oneCyclohexyl0.064 ~15x
Derivative 2 2-(4-bromo-2,6-difluorophenyl)-3-(propylamino)quinazolin-4(3H)-onen-Propyl0.128~7.5x
Derivative 3 2-(4-bromo-2,6-difluorophenyl)-3-(isobutylamino)quinazolin-4(3H)-oneIsobutyl0.256~3.8x
Epalrestat Reference DrugN/A0.9671x

Data is based on the findings reported in the study by Tokalı et al., 2025, which describes quinazolin-4(3H)-one derivatives with a 4-bromo-2-fluorobenzylidene moiety.[2][3]

Experimental Protocols

The synthesis of 2-(4-Bromo-2,6-difluorophenyl)quinazolin-4(3H)-one derivatives can be achieved through a two-step process. The first step involves the synthesis of a 3-amino-2-substituted-quinazolin-4(3H)-one intermediate. The second step is the condensation of this intermediate with this compound.

Protocol 1: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one (Intermediate A)

This protocol describes a general method for the synthesis of the key intermediate.

Materials:

Procedure:

  • Acetylation of 2-Aminobenzamide:

    • In a 250 mL round-bottom flask, dissolve 2-aminobenzamide (10 mmol) in glacial acetic acid (20 mL).

    • Add acetic anhydride (12 mmol) dropwise to the solution while stirring.

    • Heat the reaction mixture to reflux for 2 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 2-acetylaminobenzamide.

  • Cyclization and Amination:

    • To a solution of 2-acetylaminobenzamide (8 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask, add hydrazine hydrate (16 mmol).

    • Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature.

    • The product, 3-amino-2-methylquinazolin-4(3H)-one, will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.

    • The product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 2-(4-Bromo-2,6-difluorophenyl)-3-amino-quinazolin-4(3H)-one Derivatives

This protocol outlines the condensation reaction between the amino-quinazolinone intermediate and this compound.

Materials:

  • 3-Amino-2-methylquinazolin-4(3H)-one (Intermediate A from Protocol 1)

  • This compound

  • Glacial acetic acid

  • Ethanol

  • Appropriate amine (e.g., cyclohexylamine (B46788) for Derivative 1)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Condensation Reaction:

    • In a 100 mL round-bottom flask, dissolve 3-amino-2-methylquinazolin-4(3H)-one (5 mmol) and this compound (5 mmol) in a mixture of ethanol (20 mL) and glacial acetic acid (5 mL).

    • Add the desired amine (e.g., cyclohexylamine, 5.5 mmol) to the reaction mixture.

    • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product will precipitate from the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with cold ethanol and then with water to remove any remaining acetic acid.

    • Dry the purified 2-(4-Bromo-2,6-difluorophenyl)-3-(substituted-amino)quinazolin-4(3H)-one derivative.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

Experimental Workflow

G cluster_protocol1 Protocol 1: Synthesis of Intermediate A cluster_protocol2 Protocol 2: Synthesis of Final Product A 2-Aminobenzamide C Reflux (2h) A->C 1. B Acetic Anhydride, Acetic Acid B->C D 2-Acetylaminobenzamide C->D F Reflux (6-8h) D->F 2. E Hydrazine Hydrate, Ethanol E->F G Intermediate A (3-Amino-2-methylquinazolin-4(3H)-one) F->G H Intermediate A K Reflux (8-12h) H->K 3. I This compound I->K J Amine (R-NH2), Ethanol, Acetic Acid J->K L Final Product (Quinazolinone Derivative) K->L

Caption: Synthetic workflow for quinazolinone derivatives.

The Polyol Pathway and Aldose Reductase Inhibition

Polyol_Pathway cluster_cell Cellular Environment (Hyperglycemia) cluster_complications Diabetic Complications Glucose High Glucose AR Aldose Reductase (ALR2) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose NADPH NADPH NADPH->AR NADP NADP+ NAD NAD+ NAD->SDH NADH NADH OxidativeStress Oxidative Stress (ROS Production) NADH->OxidativeStress AR->Sorbitol AR->NADP SDH->Fructose SDH->NADH CellDamage Cellular Damage (Neuropathy, Retinopathy, Nephropathy) OsmoticStress->CellDamage OxidativeStress->CellDamage Inhibitor Quinazolinone Derivative (ALR2 Inhibitor) Inhibitor->AR Inhibition

Caption: The Polyol Pathway and the mechanism of action for Aldose Reductase inhibitors.

References

Application Notes and Protocols for 4-Bromo-2,6-difluorobenzaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

4-Bromo-2,6-difluorobenzaldehyde is a versatile, fluorinated aromatic aldehyde that serves as a critical building block in the synthesis of advanced functional materials. Its unique electronic properties, stemming from the two electron-withdrawing fluorine atoms ortho to the aldehyde group and the reactive bromine atom, make it an attractive precursor for a variety of materials.[1] This document outlines its primary applications in the synthesis of thermotropic liquid crystals and as a precursor for novel organic electronic materials. Detailed experimental protocols, quantitative data on material properties, and process diagrams are provided to facilitate its use in a research and development setting.

Introduction to this compound in Materials Science

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern materials science, allowing for the fine-tuning of critical physicochemical properties such as dielectric anisotropy, viscosity, and thermal stability.[2][3] The 2,6-difluoro substitution pattern is particularly effective in modifying molecular properties without significantly increasing the steric bulk, which is crucial for maintaining the desired molecular ordering in materials like liquid crystals.[2] this compound offers a trifunctional handle for molecular design:

  • The aldehyde group is a versatile functional group for forming Schiff bases or undergoing Wittig-type reactions to create carbon-carbon double bonds.[4]

  • The bromine atom is ideal for cross-coupling reactions such as Suzuki or Sonogashira couplings, enabling the extension of the conjugated system.

  • The 2,6-difluorophenyl core imparts a significant dipole moment, influencing the dielectric properties of the final material.

These features make the compound a valuable starting material for calamitic (rod-shaped) liquid crystals, organic light-emitting diode (OLED) components, and fluorescent probes.[1]

Application in Thermotropic Liquid Crystals

The 2,6-difluorophenyl unit is a key component in the design of nematic liquid crystals with high nematic stability and tailored birefringence.[5] The lateral fluorine atoms can lead to a reduction in melting point and influence the stability of tilted smectic phases.[6] this compound can be used to synthesize multi-ring liquid crystalline structures, such as phenyl tolanes, which are known for their broad nematic temperature ranges.[5]

Synthesis of a Phenyl Tolane-Based Liquid Crystal

A representative application is the synthesis of a 4-[(2,6-difluorophenyl)ethynyl]biphenyl derivative. The synthetic route involves a Sonogashira coupling to introduce the biphenyl (B1667301) moiety, followed by a Wittig reaction to append a terminal alkyl chain.

Reaction Scheme:

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Wittig Reaction start This compound intermediate 4-((4'-Biphenylyl)ethynyl)-2,6-difluorobenzaldehyde start->intermediate reagent1 4-Ethynylbiphenyl Pd(PPh3)2Cl2, CuI, Et3N intermediate_ref 4-((4'-Biphenylyl)ethynyl)-2,6-difluorobenzaldehyde reagent2 Hexyltriphenylphosphonium bromide n-BuLi final_product Final Liquid Crystal (4-(Hex-1-en-1-yl)-1-((4'-biphenylyl)ethynyl)-3,5-difluorobenzene) intermediate_ref->final_product

Caption: Synthetic pathway for a phenyl tolane liquid crystal.

Experimental Protocols

Protocol 1: Synthesis of 4-((4'-Biphenylyl)ethynyl)-2,6-difluorobenzaldehyde (Intermediate)

  • Materials:

    • This compound (1.0 eq)

    • 4-Ethynylbiphenyl (1.1 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (0.03 eq)

    • Copper(I) iodide (0.05 eq)

    • Triethylamine (Et3N) (anhydrous, 5 eq)

    • Tetrahydrofuran (THF) (anhydrous)

  • Procedure:

    • To a dry, nitrogen-purged Schlenk flask, add this compound, 4-ethynylbiphenyl, Pd(PPh3)2Cl2, and CuI.

    • Add anhydrous THF and triethylamine.

    • Stir the mixture at 60°C for 24 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite and wash with ethyl acetate (B1210297).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the intermediate product.

Protocol 2: Synthesis of the Final Liquid Crystal

  • Materials:

    • Hexyltriphenylphosphonium bromide (1.2 eq)

    • n-Butyllithium (n-BuLi) (1.6 M in hexanes, 1.2 eq)

    • Intermediate from Protocol 1 (1.0 eq)

    • Tetrahydrofuran (THF) (anhydrous)

  • Procedure:

    • Suspend hexyltriphenylphosphonium bromide in anhydrous THF in a dry, nitrogen-purged Schlenk flask and cool to 0°C.

    • Slowly add n-BuLi dropwise. The solution should turn a deep orange/red, indicating ylide formation. Stir for 1 hour at 0°C.

    • Dissolve the intermediate from Protocol 1 in anhydrous THF and add it dropwise to the ylide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield the final liquid crystal.

Quantitative Data

The properties of liquid crystals derived from fluorinated phenyl tolane cores are well-documented. Based on analogous structures, the following properties can be expected.

PropertyExpected Value
Phase Transition (°C)
Crystal to Nematic (T_CN)80 - 100
Nematic to Isotropic (T_NI)180 - 220
Optical Anisotropy (Δn) 0.20 - 0.25
Dielectric Anisotropy (Δε) +5 to +10

Note: These are estimated values based on trends in similar fluorinated liquid crystals. Actual values must be determined experimentally.[5][6]

Application in Organic Electronic Materials

The reactive aldehyde and bromo functionalities of this compound make it a suitable starting material for the synthesis of conjugated molecules for applications in organic electronics, such as fluorescent materials for OLEDs. Condensation of the aldehyde with an aromatic amine to form a Schiff base is a common strategy to create fluorescent chromophores.

Synthesis of a Fluorescent Schiff Base Derivative

A fluorescent Schiff base can be synthesized via a condensation reaction with an appropriate amino-functionalized chromophore, for example, 2-aminonaphthalene.

G start This compound product Fluorescent Schiff Base start->product reagent 2-Aminonaphthalene Ethanol (B145695), Acetic Acid (cat.)

Caption: Synthesis of a fluorescent Schiff base.

Experimental Protocol

Protocol 3: Synthesis of a Fluorescent Schiff Base

  • Materials:

    • This compound (1.0 eq)

    • 2-Aminonaphthalene (1.0 eq)

    • Ethanol (absolute)

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • Dissolve this compound in absolute ethanol in a round-bottom flask.

    • Add a solution of 2-aminonaphthalene in absolute ethanol to the flask.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 6 hours. The formation of a precipitate may be observed.

    • Cool the reaction mixture to room temperature.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold ethanol to remove unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF mixture) to obtain the pure Schiff base.

Photophysical Properties

Schiff bases derived from aromatic aldehydes and amines often exhibit fluorescence. The photophysical properties are highly dependent on the specific molecular structure and the solvent polarity.

PropertyExpected Measurement Range
Absorption Max (λ_abs) 350 - 400 nm
Emission Max (λ_em) 450 - 550 nm (Blue-Green)
Quantum Yield (Φ_F) 0.01 - 0.20

Note: These are typical ranges for such Schiff bases and require experimental verification.[7][8]

Experimental Workflows and Characterization

The successful synthesis and application of materials derived from this compound require a systematic workflow for synthesis and characterization.

G cluster_0 Synthesis & Purification cluster_1 Structural Characterization cluster_2 Material Property Characterization Synthesis Synthesis Workup Workup Synthesis->Workup Purification Purification Workup->Purification NMR NMR (1H, 13C, 19F) Purification->NMR DSC DSC Purification->DSC MS Mass Spectrometry FTIR FT-IR Spectroscopy POM Polarized Optical Microscopy UVVis UV-Vis & Fluorescence Spectroscopy CV Cyclic Voltammetry

Caption: General experimental workflow.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure of the synthesized materials.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compounds.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the presence of key functional groups (e.g., C=N for Schiff bases, C≡C for tolanes).

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and enthalpies of liquid crystals.[6]

  • Polarized Optical Microscopy (POM): To identify the liquid crystalline phases by observing their characteristic textures.[6]

  • UV-Vis and Fluorescence Spectroscopy: To determine the absorption and emission properties of fluorescent materials.

  • Cyclic Voltammetry (CV): To evaluate the electrochemical properties (HOMO/LUMO energy levels) of materials for organic electronics.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced functional materials. Its unique combination of reactive sites allows for the straightforward creation of complex molecular architectures with tailored properties. The protocols and data presented herein provide a foundation for researchers to explore its potential in developing next-generation liquid crystals and organic electronic materials.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 4-Bromo-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Bromo-2,6-difluorobenzaldehyde is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of two electron-withdrawing fluorine atoms and an aldehyde group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the bromine atom by a variety of nucleophiles.[2][3][4][5] This reactivity allows for the introduction of diverse functional groups at the C4 position, making it a valuable building block for creating libraries of substituted benzaldehyde (B42025) derivatives.[1] This document provides a detailed experimental protocol for a representative nucleophilic aromatic substitution reaction of this compound with morpholine.

Experimental Protocol: Synthesis of 4-(morpholino)-2,6-difluorobenzaldehyde

This protocol details the synthesis of 4-(morpholino)-2,6-difluorobenzaldehyde via a nucleophilic aromatic substitution reaction.

Materials and Equipment:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

  • Thin-layer chromatography (TLC) plates

Reaction Scheme:

A general scheme for the nucleophilic aromatic substitution (SNAr) reaction.

G A Reaction Setup (Reactants, Base, Solvent) B Addition of Morpholine A->B C Heating and Stirring (80-100°C, 4-12h) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Work-up (Quenching with Water) D->E Complete F Extraction (Ethyl Acetate) E->F G Washing (Water and Brine) F->G H Drying and Concentration (Na₂SO₄, Rotary Evaporator) G->H I Purification (Column Chromatography) H->I J Product Characterization (NMR, MS) I->J

References

Application Notes and Protocols for 4-Bromo-2,6-difluorobenzaldehyde in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-difluorobenzaldehyde is a versatile synthetic intermediate increasingly utilized in the development of novel fluorescent probes for biological imaging and sensing applications.[1] Its unique electronic properties, stemming from the electron-withdrawing fluorine atoms and the reactive aldehyde group, make it an attractive starting material for the synthesis of sophisticated molecular sensors. The bromine atom provides a convenient handle for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the photophysical and analyte-sensing properties of the final probe.

These application notes provide a comprehensive overview of the utility of this compound in the design and synthesis of fluorescent probes, with a particular focus on the development of sensors for intracellular viscosity and thiol-containing biomolecules. Detailed experimental protocols, data presentation, and visualizations are included to guide researchers in this exciting area of chemical biology.

Application 1: A Hypothetical Fluorescent Probe for Viscosity Sensing

Changes in intracellular viscosity are associated with various physiological and pathological processes, including cellular stress, aging, and disease. Fluorescent probes that exhibit viscosity-dependent emission are valuable tools for monitoring these changes in living cells. Here, we propose the synthesis and application of a novel viscosity-sensitive probe, ViscoFluor-BDF , derived from this compound.

Signaling Pathway and Mechanism

The design of ViscoFluor-BDF is based on the principle of twisted intramolecular charge transfer (TICT). In low-viscosity environments, the probe can undergo free rotation around a specific single bond in its excited state, leading to the formation of a non-emissive or weakly emissive TICT state. As the viscosity of the surrounding medium increases, this intramolecular rotation is restricted, forcing the molecule to relax from its emissive locally excited (LE) state, resulting in a significant enhancement of fluorescence intensity.

G cluster_0 Low Viscosity cluster_1 High Viscosity Excitation hv LE_State_Low Locally Excited (LE) State Excitation->LE_State_Low Light Absorption TICT_State Twisted Intramolecular Charge Transfer (TICT) State LE_State_Low->TICT_State Intramolecular Rotation Ground_State_Low Ground State TICT_State->Ground_State_Low Non-radiative Decay (Weak Fluorescence) Excitation_High hv LE_State_High Locally Excited (LE) State Excitation_High->LE_State_High Light Absorption Ground_State_High Ground State LE_State_High->Ground_State_High Radiative Decay (Strong Fluorescence) G Start This compound + Active Methylene Compound Reaction Knoevenagel Condensation (Piperidine, Ethanol, Reflux) Start->Reaction Product ViscoFluor-BDF Probe Reaction->Product Purification Column Chromatography Product->Purification Characterization NMR, Mass Spectrometry, Photophysical Studies Purification->Characterization G Probe ThioFluor-BDF (Weakly Fluorescent) Reaction Nucleophilic Aromatic Substitution (SNA) Probe->Reaction Thiol Thiol (e.g., GSH, Cys) Thiol->Reaction Product Thiol-Adduct (Highly Fluorescent) Reaction->Product

References

Application of 4-Bromo-2,6-difluorobenzaldehyde in Organic Electronics: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2,6-difluorobenzaldehyde is a versatile aromatic aldehyde that holds significant promise as a building block for advanced organic electronic materials. Its unique combination of a reactive aldehyde group, a bromine atom suitable for cross-coupling reactions, and electron-withdrawing fluorine atoms allows for the targeted synthesis of molecules with tailored electronic properties. While specific, named organic semiconductors derived directly from this compound are not extensively documented in publicly available research, its structural motifs are highly relevant for the creation of high-performance materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

This document provides a detailed, representative application note and experimental protocols for the use of this compound in the synthesis of a hole transport material (HTM) for organic electronics. The methodologies and data presented are based on established principles of organic semiconductor design and synthesis.

Application Notes: Synthesis of a Triarylamine-Based Hole Transport Material

The aldehyde and bromo functionalities of this compound make it an ideal starting material for the synthesis of complex conjugated molecules. A common strategy in the design of HTMs is the incorporation of electron-rich triarylamine units. The following section outlines a synthetic pathway to a hypothetical HTM, HTM-1 , starting from this compound.

The difluorophenyl group in the target molecule can enhance the electrochemical stability and influence the HOMO (Highest Occupied Molecular Orbital) energy level, which is a critical parameter for efficient hole injection and transport in organic electronic devices.

Diagram of the Synthetic Workflow

G A This compound B Suzuki Coupling with (4-(diphenylamino)phenyl)boronic acid A->B Step 1 C Intermediate 1: 4'-(Diphenylamino)-2,6-difluoro-[1,1'-biphenyl]-4-carbaldehyde B->C D Wittig Reaction with (Triphenylphosphoranylidene)acetonitrile C->D Step 2 E Final Product (HTM-1) D->E

Caption: Synthetic workflow for the preparation of HTM-1.

Experimental Protocols

Protocol 1: Synthesis of Intermediate 1 via Suzuki Coupling

This protocol describes the palladium-catalyzed Suzuki coupling reaction between this compound and (4-(diphenylamino)phenyl)boronic acid.

Materials:

Procedure:

  • To a dried Schlenk flask, add this compound, (4-(diphenylamino)phenyl)boronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and degassed water (4:1 v/v).

  • In a separate vial, dissolve palladium(II) acetate and tricyclohexylphosphine in anhydrous toluene and add this catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 24 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of HTM-1 via Wittig Reaction

This protocol details the Wittig reaction of Intermediate 1 to introduce a cyano-vinyl group, extending the conjugation.

Materials:

  • Intermediate 1 (from Protocol 1, 1.0 eq)

  • (Triphenylphosphoranylidene)acetonitrile (1.2 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • Dissolve Intermediate 1 in anhydrous THF in a round-bottom flask under an argon atmosphere.

  • Add (Triphenylphosphoranylidene)acetonitrile to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, HTM-1.

Quantitative Data

The following table summarizes typical performance data for a hypothetical hole transport material like HTM-1, based on values for similar classes of compounds found in the literature.

PropertyValue
HOMO Energy Level-5.2 to -5.5 eV
LUMO Energy Level-2.0 to -2.3 eV
Glass Transition Temp. (Tg)110 - 140 °C
Hole Mobility (at room temp.)10⁻⁴ to 10⁻³ cm²V⁻¹s⁻¹
OLED Device Efficiency (EQE)15 - 25% (in a standard device)

Device Functionality: A Conceptual Pathway

In an organic electronic device, the efficient transfer of charge carriers between different layers is crucial for high performance. The following diagram illustrates the conceptual energy level alignment and charge transport process in an OLED where a material like HTM-1 would be used.

Diagram of Charge Injection and Transport

G Anode Anode (ITO) HTL Hole Transport Layer (e.g., HTM-1) Anode->HTL Hole Injection EML Emissive Layer HTL->EML Hole Transport Light Light EML->Light Light Emission (Recombination) ETL Electron Transport Layer ETL->EML Electron Transport Cathode Cathode (Al) Cathode->ETL Electron Injection

Caption: Energy level alignment and charge transport in an OLED.

Disclaimer: The synthetic protocols and performance data presented here are representative examples for a hypothetical molecule. Actual experimental conditions and results may vary. Researchers should always consult relevant literature and perform appropriate safety assessments before conducting any chemical synthesis.

Preparation of 4-bromo-2,6-difluorobenzonitrile from 4-bromo-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 4-bromo-2,6-difluorobenzonitrile (B47616), a key intermediate in the development of pharmaceuticals and liquid crystal materials. The described method is a one-pot conversion of 4-bromo-2,6-difluorobenzaldehyde using hydroxylamine (B1172632) hydrochloride and formic acid. This process is efficient, yielding a high-purity product, and avoids the use of highly toxic cyanides or harsh corrosive materials, presenting a more environmentally benign alternative to traditional methods.

Introduction

4-bromo-2,6-difluorobenzonitrile is a crucial building block in organic synthesis, particularly in the preparation of bioactive molecules and advanced materials. The conversion of the corresponding aldehyde, this compound, to the nitrile is a key synthetic step. Traditional methods for this transformation often involve hazardous reagents and complex procedures. The protocol outlined here, adapted from established methodologies, offers a straightforward and effective synthesis with a high yield and purity.[1][2]

Reaction Scheme

Materials and Methods

Materials

The key characteristics of the starting material and product are summarized below.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound537013-51-7C₇H₃BrF₂O221.0075 - 79White to light yellow crystalline powder
4-bromo-2,6-difluorobenzonitrile123843-67-4C₇H₂BrF₂N218.0076 - 81White plate-like crystalline solid
Hydroxylamine hydrochloride5470-11-1H₄ClNO69.49155 - 157White crystalline solid
Formic acid64-18-6CH₂O₂46.038.4Colorless liquid

Data sourced from[3][4][5]

Equipment
  • Three-necked flask (2L capacity) equipped with a reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Buchner funnel and flask for suction filtration

  • Standard laboratory glassware

Experimental Protocol

A detailed protocol for the synthesis is provided below, based on a method with a reported yield of ≥80% and a product purity of ≥99.5% (GC).[2]

  • Reaction Setup: In a 2L three-necked flask, add 400 mL of formic acid, 100 g of this compound, and 97 g of hydroxylamine hydrochloride.[2] The weight ratio of formic acid to this compound to hydroxylamine hydrochloride should be approximately 4:1:1.4.[1][2]

  • Reflux: Heat the mixture to reflux under normal pressure and maintain for 10 hours.[1][2] Formic acid acts as both a solvent and a dehydrating agent in this reaction.

  • Solvent Distillation: After the reflux period, distill the formic acid at normal pressure.[1][2]

  • Product Distillation: Add 1L of water to the flask and continue the distillation to carry over the 4-bromo-2,6-difluorobenzonitrile product with the steam.[1][2]

  • Isolation: Naturally cool the distilled aqueous solution to room temperature, which will cause the product to crystallize.[1][2]

  • Purification: Collect the white solid product by suction filtration. Wash the filter cake with water until the filtrate is neutral.[1][2]

  • Drying: Dry the purified product to obtain 4-bromo-2,6-difluorobenzonitrile as a white, plate-like crystalline solid.

Results

The described protocol is expected to yield at least 78g of 4-bromo-2,6-difluorobenzonitrile from 100g of the starting aldehyde, corresponding to a yield of 80% or greater.[2] The purity of the final product, as determined by gas chromatography, is expected to be 99.5% or higher.[2]

ParameterValue
Theoretical Yield 98g
Actual Yield ≥ 78g
Percent Yield ≥ 80%
Purity (GC) ≥ 99.5%

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Formic acid is corrosive and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Discussion

This one-pot synthesis of 4-bromo-2,6-difluorobenzonitrile from this compound offers a significant improvement over traditional cyanidation reactions, which often employ highly toxic reagents like potassium or copper cyanide. The use of hydroxylamine hydrochloride in formic acid provides an effective and more environmentally friendly route to the desired nitrile. The simple work-up procedure, involving distillation and filtration, makes this method suitable for large-scale production.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the preparation of high-purity 4-bromo-2,6-difluorobenzonitrile. This procedure is well-suited for researchers and professionals in the fields of drug development and materials science who require a scalable and safer synthesis of this important chemical intermediate.

Workflow Diagram

SynthesisWorkflow Reagents Reagents: This compound Hydroxylamine Hydrochloride Formic Acid ReactionVessel 2L Three-Necked Flask Reagents->ReactionVessel Charge Reaction Reflux at Normal Pressure (10 hours) ReactionVessel->Reaction Distillation1 Solvent Distillation (Formic Acid Removal) Reaction->Distillation1 Addition Add 1L Water Distillation1->Addition Distillation2 Steam Distillation of Product Addition->Distillation2 Cooling Cool to Room Temperature Distillation2->Cooling Filtration Suction Filtration Cooling->Filtration Washing Wash with Water (until neutral) Filtration->Washing Drying Drying Washing->Drying FinalProduct Final Product: 4-bromo-2,6-difluorobenzonitrile Drying->FinalProduct

References

Troubleshooting & Optimization

Technical Support Center: 4-Bromo-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-2,6-difluorobenzaldehyde. The information is designed to address specific issues that may be encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the ortho-directed metallation of 1-bromo-3,5-difluorobenzene (B42898), followed by formylation. This is typically achieved using a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures, followed by quenching with N,N-dimethylformamide (DMF).

Q2: What are the potential side products during the synthesis of this compound?

A2: Potential side products can arise from several pathways. Incomplete lithiation can leave unreacted 1-bromo-3,5-difluorobenzene. A competing lithium-halogen exchange reaction can lead to the formation of 3,5-difluorobenzaldehyde (B1330607) after formylation. Over-oxidation of the desired product during workup or purification can yield 4-bromo-2,6-difluorobenzoic acid.

Q3: My yield of this compound is lower than expected. What are the possible reasons?

A3: Low yields can be attributed to several factors. Inefficient formation of LDA or incomplete lithiation of the starting material are common culprits. The presence of moisture in the reaction will quench the organolithium species. Additionally, side reactions such as lithium-halogen exchange or the formation of other regioisomers can reduce the yield of the desired product. Reaction temperature is also critical; allowing the reaction to warm prematurely can lead to decomposition and side product formation.

Q4: I am observing an impurity with a similar polarity to my product during purification. What could it be?

A4: An impurity with similar polarity could be the starting material, 1-bromo-3,5-difluorobenzene, or the debrominated side product, 3,5-difluorobenzaldehyde. Careful column chromatography is often required to separate these compounds.

Q5: How can I minimize the formation of the carboxylic acid impurity?

A5: The formation of 4-bromo-2,6-difluorobenzoic acid is typically due to air oxidation of the aldehyde. To minimize this, ensure a nitrogen or argon atmosphere is maintained during the reaction and workup. Using degassed solvents and quenching the reaction at low temperatures before warming to room temperature can also be beneficial. Prompt purification of the crude product is recommended.

Troubleshooting Guides

Synthesis of this compound via Ortho-Lithiation
Observed Issue Potential Cause Recommended Solution
Low to no conversion of starting material 1. Inactive n-butyllithium. 2. Presence of moisture in reagents or glassware. 3. Incorrect reaction temperature.1. Titrate the n-butyllithium solution before use. 2. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents. 3. Maintain the reaction temperature at -78 °C during the addition of n-butyllithium and for the specified lithiation time.
Significant amount of debrominated side product (3,5-difluorobenzaldehyde) Lithium-halogen exchange is competing with ortho-lithiation.This is an inherent reactivity pattern. To favor ortho-lithiation, ensure slow addition of n-butyllithium at a very low temperature (-78 °C). The choice of solvent can also play a role; while THF is common, exploring other ethereal solvents might alter the selectivity.
Formation of 4-bromo-2,6-difluorobenzoic acid Oxidation of the aldehyde product during workup or purification.1. Conduct the aqueous workup with degassed solutions. 2. Minimize exposure of the crude product to air. 3. Purify the product as soon as possible after isolation.
Complex mixture of products Reaction temperature was not adequately controlled.Use a reliable cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature. Avoid allowing the reaction to warm up, especially before quenching with DMF.
Suzuki-Miyaura Coupling with this compound
Observed Issue Potential Cause Recommended Solution
Low yield of coupled product 1. Inactive palladium catalyst. 2. Inefficient transmetalation. 3. Degradation of the boronic acid.1. Use a fresh, high-quality palladium catalyst and ligand. 2. Ensure the chosen base is appropriate for the boronic acid being used. The formation of the borate (B1201080) anion is crucial for transmetalation. 3. Use fresh boronic acid or consider using a more stable derivative like a boronate ester.
Formation of homocoupled byproduct of the boronic acid The boronic acid is undergoing self-coupling.This can be influenced by the reaction conditions. Lowering the reaction temperature or using a different palladium catalyst/ligand system may help.
Debromination of this compound Reductive dehalogenation is a known side reaction in some palladium-catalyzed couplings.Optimize the reaction conditions, particularly the choice of solvent and base. The presence of a hydride source should be avoided.

Experimental Protocols

Synthesis of this compound[1]

To a solution of diisopropylamine (B44863) (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under a nitrogen atmosphere is added n-butyllithium (1.1 equivalents) dropwise. The mixture is stirred at -78 °C for 30 minutes to form lithium diisopropylamide (LDA). A solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF is then added dropwise, and the resulting mixture is stirred at -78 °C for 1-2 hours. Anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) is added dropwise, and the reaction is stirred for an additional hour at -78 °C before being allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Parameter Value
Typical Yield 60-80%
Purification Method Silica Gel Column Chromatography
Eluent System Hexanes/Ethyl Acetate Gradient

Visualizations

Synthesis_Pathway cluster_side_reactions Potential Side Reactions 1-bromo-3,5-difluorobenzene 1-bromo-3,5-difluorobenzene Lithiation Lithiation 1-bromo-3,5-difluorobenzene->Lithiation LDA, THF, -78°C This compound This compound Lithiation->this compound DMF 3,5-difluorophenyl-lithium 3,5-difluorophenyl-lithium Lithiation->3,5-difluorophenyl-lithium Li-Br Exchange 4-bromo-2,6-difluorobenzoic acid 4-bromo-2,6-difluorobenzoic acid This compound->4-bromo-2,6-difluorobenzoic acid Oxidation 3,5-difluorobenzaldehyde 3,5-difluorobenzaldehyde 3,5-difluorophenyl-lithium->3,5-difluorobenzaldehyde DMF

Caption: Synthesis of this compound and key side products.

Troubleshooting_Workflow cluster_reagents Reagent Issues cluster_temp Temperature Issues cluster_workup Workup/Purification Issues start Low Yield in Synthesis check_reagents Check Reagent Quality (n-BuLi titration, anhydrous solvents) start->check_reagents check_temp Verify Temperature Control (-78°C) start->check_temp check_workup Review Workup and Purification (minimize air exposure) start->check_workup reagent_ok Reagents OK check_reagents->reagent_ok reagent_bad Re-run with fresh/titrated reagents check_reagents->reagent_bad [Inactive or Wet] temp_ok Temperature OK check_temp->temp_ok temp_bad Improve cooling and monitoring check_temp->temp_bad [Inconsistent] workup_ok Process Optimized check_workup->workup_ok workup_bad Use degassed solvents, purify promptly check_workup->workup_bad [Oxidation Observed] reagent_ok->check_temp If problem persists temp_ok->check_workup If problem persists

Technical Support Center: Purification of Crude 4-Bromo-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Bromo-2,6-difluorobenzaldehyde using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Is column chromatography on silica (B1680970) gel a suitable method for purifying this compound?

A1: Yes, column chromatography using silica gel is a common and effective method for the purification of this compound.[1][2] However, aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to decomposition.[3][4] It is crucial to monitor the purification closely and consider deactivating the silica gel if compound degradation is observed.

Q2: What are the most common impurities found in crude this compound?

A2: Common impurities may include unreacted starting materials, byproducts from the synthesis, and the corresponding carboxylic acid formed by oxidation of the aldehyde. The presence of the carboxylic acid is a frequent issue with aldehydes, as they can be oxidized by air.[3]

Q3: What solvent systems are recommended for the column chromatography of this compound?

A3: Non-polar solvent systems are generally preferred to elute the aldehyde while retaining more polar impurities like the corresponding carboxylic acid.[3] Commonly used eluents for similar compounds include gradients of ethyl acetate (B1210297) in hexane (B92381) or diethyl ether in pentane.[1][2][5] A typical starting point would be a low percentage of the more polar solvent, gradually increasing the polarity to elute the desired compound.

Q4: My aldehyde seems to be decomposing on the silica gel column. What can I do?

A4: Aldehyde decomposition on silica gel can be a significant issue.[3][4] To mitigate this, you can try deactivating the silica gel by treating it with a small amount of a tertiary amine, such as triethylamine (B128534), mixed with the eluent. Alternatively, using a different stationary phase like alumina (B75360) or Florisil could be a viable option.[4]

Q5: Are there alternative purification methods if column chromatography fails?

A5: Yes, if column chromatography proves problematic, an alternative method is the formation of a bisulfite adduct.[3][6] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction. The pure aldehyde can then be regenerated by treating the adduct with a base.[3][6] This method can be particularly advantageous for large-scale purifications.[6][7]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of this compound by column chromatography.

Problem Potential Cause(s) Solution(s)
Low or no recovery of the product. The compound may have decomposed on the silica gel.[4]Test the stability of your compound on a small amount of silica gel (TLC analysis over time). If decomposition occurs, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.[4]
The elution solvent may be too non-polar.Gradually increase the polarity of the eluent. If the compound is still not eluting, a significant polarity change may be needed.
The compound may have eluted very quickly in the solvent front.Check the first few fractions collected, as non-polar compounds can elute rapidly.
Poor separation of the product from impurities. The chosen solvent system has insufficient selectivity.Screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides better separation (a larger ΔRf).
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude material.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Streaking or tailing of the product spot on TLC and broad peaks during the column. The compound may be interacting too strongly with the acidic silica gel.Add a small amount of a modifying agent like triethylamine to the eluent to reduce strong acidic interactions.
The sample is not sufficiently soluble in the eluent.Try a different solvent system in which your compound is more soluble.[4]
The product is contaminated with the corresponding carboxylic acid. The aldehyde was oxidized before or during purification.Work quickly and avoid prolonged exposure of the aldehyde to air. Using de-gassed solvents may also help. Consider a pre-purification wash with a mild base like sodium bicarbonate solution to remove acidic impurities.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

1. Materials:

  • Crude this compound
  • Silica gel (60 Å, 230-400 mesh)
  • Hexane (or pentane), HPLC grade
  • Ethyl acetate (or diethyl ether), HPLC grade
  • Thin-layer chromatography (TLC) plates (silica gel coated)
  • Glass chromatography column
  • Collection tubes or flasks
  • Rotary evaporator

2. Procedure:

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis: Determine Optimal Solvent System Column_Packing Column Packing: Prepare Silica Gel Slurry TLC_Analysis->Column_Packing Sample_Loading Sample Loading: Dissolve Crude Product and Apply to Column Column_Packing->Sample_Loading Elution Elution: Run Solvent Through Column Sample_Loading->Elution Fraction_Collection Fraction Collection: Collect Eluted Solvent in Portions Elution->Fraction_Collection Fraction_Analysis Fraction Analysis: Monitor Fractions by TLC Fraction_Collection->Fraction_Analysis Fraction_Analysis->Elution Adjust Solvent Polarity Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal: Rotary Evaporation Combine_Fractions->Solvent_Removal Pure_Product Obtain Purified Product Solvent_Removal->Pure_Product troubleshooting_guide cluster_problems Identify the Issue cluster_solutions_recovery Solutions for Low Recovery cluster_solutions_separation Solutions for Poor Separation cluster_solutions_tailing Solutions for Tailing Start Problem Encountered During Column Chromatography Low_Recovery Low or No Product Recovery Start->Low_Recovery Poor_Separation Poor Separation Start->Poor_Separation Tailing Streaking or Tailing Start->Tailing Check_Decomposition Test for Decomposition on Silica Low_Recovery->Check_Decomposition Increase_Polarity Increase Eluent Polarity Low_Recovery->Increase_Polarity Check_Solvent_Front Check First Fractions Low_Recovery->Check_Solvent_Front Optimize_Solvent Optimize Solvent System via TLC Poor_Separation->Optimize_Solvent Reduce_Load Reduce Sample Load Poor_Separation->Reduce_Load Repack_Column Repack Column Poor_Separation->Repack_Column Add_Modifier Add Triethylamine to Eluent Tailing->Add_Modifier Change_Solvent Change Solvent System Tailing->Change_Solvent

References

Technical Support Center: Optimizing Yield for 4-Bromo-2,6-difluorobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-2,6-difluorobenzaldehyde.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, particularly via the common route of lithium-halogen exchange of 1-bromo-3,5-difluorobenzene (B42898) followed by formylation with N,N-dimethylformamide (DMF).

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes?

    Answer: Low or no yield in this synthesis is a common problem and can often be attributed to one or more of the following factors:

    • Presence of Moisture: Organolithium reagents like n-butyllithium (n-BuLi) are extremely sensitive to moisture. Any residual water in the glassware, solvent (THF), or starting material will quench the n-BuLi, preventing the lithium-halogen exchange.

    • Poor Quality of n-Butyllithium: n-BuLi can degrade over time, especially if not stored properly. It is crucial to use a freshly titrated or newly purchased bottle of the reagent.

    • Inadequate Cooling: The lithium-halogen exchange is highly exothermic and must be carried out at very low temperatures (typically -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.

    • Impure Starting Material: The presence of impurities in the 1-bromo-3,5-difluorobenzene can interfere with the reaction.

    • Inefficient Quenching with DMF: The formylation step requires pure, anhydrous DMF. If the DMF contains water, it will protonate the aryllithium intermediate, leading to the formation of 1,3-difluorobenzene (B1663923) as a byproduct.

Issue 2: Formation of Side Products

  • Question: I have obtained my product, but it is contaminated with significant amounts of side products. What are these impurities and how can I avoid them?

    Answer: The most common side product is the debrominated starting material, 1,3-difluorobenzene. This occurs when the aryllithium intermediate is protonated before it can react with DMF. This can be caused by traces of water in the reaction mixture or during the workup. To minimize this, ensure all reagents and solvents are scrupulously dried and that the reaction is quenched at low temperature. Another potential side reaction involves the reaction of the aryllithium intermediate with the solvent, THF, which can be more prevalent at higher temperatures.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product by column chromatography. What are the recommended conditions?

    Answer: this compound is a solid with a melting point in the range of 76-81 °C. For column chromatography, a common eluent system is a mixture of ethyl acetate (B1210297) and hexane (B92381). A low percentage of ethyl acetate in hexane (e.g., 2-5%) is typically sufficient to elute the product.[1] If the product is co-eluting with non-polar impurities, a less polar solvent system should be used. If the product is difficult to separate from more polar impurities, a gradient elution may be necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterCondition ACondition BCondition C
Starting Material 1-bromo-3,5-difluorobenzene1-bromo-3,5-difluorobenzene1-bromo-3,5-difluorobenzene
Reagents n-BuLi, DMFn-BuLi, DMFt-BuLi, DMF
Solvent THFDiethyl EtherTHF
Temperature -78 °C-78 °C to RT-78 °C
Reported Yield 61%[1]≥80%Potentially higher for hindered substrates
Notes Standard laboratory procedure.A patent describes a high-yielding process.t-BuLi can sometimes improve yields with sterically hindered substrates.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on a common laboratory procedure for the synthesis of this compound.

Materials:

  • 1-bromo-3,5-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry nitrogen.

  • Addition of Starting Material: 1-bromo-3,5-difluorobenzene (1.0 eq) is dissolved in anhydrous THF and added to the reaction flask.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.

  • Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture, again keeping the temperature below -70 °C. The reaction is stirred at -78 °C for an additional 2 hours and then allowed to warm slowly to room temperature.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a white to light yellow solid.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product setup Assemble and purge flame-dried glassware add_sm Add 1-bromo-3,5-difluorobenzene in anhydrous THF setup->add_sm cool Cool to -78 °C add_sm->cool add_buli Add n-BuLi dropwise at -78 °C cool->add_buli stir1 Stir for 1 hour at -78 °C add_buli->stir1 add_dmf Add anhydrous DMF dropwise at -78 °C stir1->add_dmf stir2 Stir for 2 hours at -78 °C, then warm to RT add_dmf->stir2 quench Quench with saturated aqueous NH4Cl stir2->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer (Na2SO4) and concentrate extract->dry purify Purify by column chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Yield check_reagents Are reagents and solvents anhydrous and pure? start->check_reagents yes_reagents Yes check_reagents->yes_reagents no_reagents No check_reagents->no_reagents check_temp Was the reaction temperature maintained at -78 °C during additions? yes_reagents->check_temp action_dry Action: Thoroughly dry all glassware, solvents, and starting materials. no_reagents->action_dry yes_temp Yes check_temp->yes_temp no_temp No check_temp->no_temp check_buli Is the n-BuLi titrated and active? yes_temp->check_buli action_temp Action: Improve cooling efficiency and monitor internal temperature closely. no_temp->action_temp yes_buli Yes check_buli->yes_buli no_buli No check_buli->no_buli check_purification Review purification and workup procedure. yes_buli->check_purification action_buli Action: Use a fresh bottle of n-BuLi or titrate the current stock. no_buli->action_buli

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Overcoming low reactivity in 4-Bromo-2,6-difluorobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Bromo-2,6-difluorobenzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the reactivity of this versatile chemical intermediate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?

A1: Low reactivity in Suzuki-Miyaura coupling can stem from several factors. This compound is an electron-deficient aryl halide due to the presence of two fluorine atoms and an aldehyde group, which should facilitate the oxidative addition step, a key part of the catalytic cycle. However, other factors can impede the reaction.

  • Potential Causes:

    • Inactive Catalyst: The palladium catalyst may have degraded.

    • Inappropriate Ligand: The chosen phosphine (B1218219) ligand may not be suitable for this specific substrate.

    • Insufficiently Strong Base: The base may not be effective in the transmetalation step.

    • Solvent Issues: The solvent system may not be optimal for solubility or reaction kinetics.

    • Low Temperature: The reaction temperature may be too low to overcome the activation energy.

    • Poor Quality Boronic Acid: The boronic acid reagent may have degraded, leading to lower effective concentrations.

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: For electron-deficient aryl bromides, ligands like SPhos or XPhos are often effective. Ensure you are using a fresh, high-quality palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).

    • Base Optimization: A stronger base such as K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃.

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) with water is typically used to dissolve both the organic and inorganic reagents. The ratio can be critical and may require optimization.

    • Increase Temperature: Gradually increasing the reaction temperature (e.g., from 80°C to 100°C) can significantly improve the reaction rate.

    • Check Boronic Acid Quality: Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol (B44631) ester).

Q2: I am observing significant amounts of debromination or other side products in my reactions. How can I minimize these?

A2: Side reactions such as debromination (protodebromination) can compete with the desired cross-coupling reaction, especially under harsh conditions or with certain catalyst systems.

  • Potential Causes:

    • Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote side reactions.

    • Presence of Protic Impurities: Water or other protic impurities can lead to the hydrolysis of the boronic acid and subsequent protodebromination of the aryl halide.

    • Inappropriate Base: Some bases can promote side reactions more than others.

  • Troubleshooting Steps:

    • Milder Conditions: Try running the reaction at a lower temperature for a longer period.

    • Anhydrous Conditions: If protodebromination is a major issue, consider running the reaction under anhydrous conditions, although Suzuki couplings often benefit from the presence of some water.

    • Choice of Base: Experiment with different bases. For instance, if you are using a very strong base, try a slightly weaker one.

    • Protecting Groups: In some cases, the aldehyde functionality might interfere with the reaction. While less common for Suzuki reactions, consider protecting the aldehyde as an acetal (B89532) if other troubleshooting steps fail.

Q3: My nucleophilic aromatic substitution (SNAr) reaction is not working. I thought the fluorine atoms would activate the ring for this reaction.

A3: While the two fluorine atoms and the aldehyde group are strongly electron-withdrawing and do activate the aromatic ring towards nucleophilic attack, the success of an SNAr reaction is also dependent on the nucleophile, the leaving group, and the reaction conditions. The bromine at the 4-position is the intended leaving group in this case.

  • Potential Causes:

    • Weak Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient ring.

    • Poor Leaving Group Ability: While bromine is a good leaving group, its departure can sometimes be the rate-limiting step.

    • Inappropriate Solvent: The solvent must be able to dissolve the reactants and should ideally be aprotic and polar to facilitate the formation of the Meisenheimer complex.

    • Steric Hindrance: The ortho-fluorine atoms might sterically hinder the approach of a bulky nucleophile.

  • Troubleshooting Steps:

    • Increase Nucleophilicity: If using a neutral nucleophile (e.g., an amine or alcohol), deprotonate it with a suitable base (e.g., NaH, K₂CO₃) to increase its nucleophilicity.

    • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or NMP.

    • Increase Temperature: Heating the reaction is often necessary to provide sufficient energy for the reaction to proceed.

    • Consider a Different Nucleophile: If steric hindrance is a suspected issue, a smaller nucleophile might be more successful.

Data Presentation

The following tables summarize typical starting conditions for common reactions involving this compound. These are based on general principles and examples from similar compounds and should be used as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2Condition 3
Aryl Boronic Acid Phenylboronic acid4-Methoxyphenylboronic acid3-Thienylboronic acid
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%)PdCl₂(dppf) (3 mol%)
Ligand -SPhos (5 mol%)-
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.5 equiv)Cs₂CO₃ (2.0 equiv)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (5:1)DME/H₂O (4:1)
Temperature 90 °C100 °C85 °C
Time 12 h16 h18 h
Typical Yield Moderate to GoodGood to ExcellentModerate to Good

Table 2: Representative Conditions for Nucleophilic Aromatic Substitution (SNAr)

ParameterCondition 1 (Amine)Condition 2 (Phenol)Condition 3 (Thiol)
Nucleophile Morpholine (1.2 equiv)Phenol (B47542) (1.1 equiv)Thiophenol (1.1 equiv)
Base K₂CO₃ (2.0 equiv)NaH (1.2 equiv)K₂CO₃ (2.0 equiv)
Solvent DMFAnhydrous THFDMSO
Temperature 100 °C60 °C80 °C
Time 8 h6 h10 h
Typical Yield GoodExcellentGood

Experimental Protocols

The following are detailed methodologies for key experiments. Disclaimer: These are general protocols and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Nucleophilic Aromatic Substitution with a Phenol

This protocol provides a general method for the SNAr reaction of this compound with a phenolic nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Phenol (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the phenol and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Add a solution of this compound in anhydrous THF to the flask.

  • Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to reactions with this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylHalide This compound ArylHalide->OxAdd PdII_complex trans-ArPd(II)L₂Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation PdII_R_complex trans-ArPd(II)L₂R Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Regenerates Catalyst Product Biaryl Product RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Attack Nucleophilic Attack Start->Attack Meisenheimer Meisenheimer Complex (Anionic Intermediate) Attack->Meisenheimer Elimination Elimination of Leaving Group (Br⁻) Meisenheimer->Elimination Product Substituted Product Elimination->Product

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting_Workflow Start Low Reaction Yield CheckReagents Check Reagent Quality (Catalyst, Base, Boronic Acid) Start->CheckReagents OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents OK Reassess Reassess Strategy (e.g., protecting group) CheckReagents->Reassess Reagents Faulty Temp Increase Temperature OptimizeConditions->Temp Solvent Change Solvent System OptimizeConditions->Solvent Base Try a Stronger Base OptimizeConditions->Base Ligand Screen Different Ligands OptimizeConditions->Ligand OptimizeConditions->Reassess No Improvement Success Reaction Successful Temp->Success Solvent->Success Base->Success Ligand->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

Technical Support Center: 4-Bromo-2,6-difluorobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 4-Bromo-2,6-difluorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent laboratory-scale synthetic routes are the ortho-lithiation of 1-bromo-3,5-difluorobenzene (B42898) followed by formylation with N,N-dimethylformamide (DMF), and the Vilsmeier-Haack reaction on 1-bromo-3,5-difluorobenzene.

Q2: What is the most likely isomeric byproduct I might encounter?

A2: The most probable isomeric byproduct is 2-Bromo-4,6-difluorobenzaldehyde. This arises from the lithiation or formylation occurring at the position between the two fluorine atoms on the 1-bromo-3,5-difluorobenzene starting material.

Q3: My reaction yield is low, and I see multiple spots on my TLC plate. What could be the issue?

A3: Low yields and multiple TLC spots can indicate several issues, including incomplete reaction, formation of multiple byproducts, or degradation of the product. Common causes include imprecise temperature control during lithiation, moisture contamination, or suboptimal stoichiometry of reagents. Refer to the Troubleshooting Guide for specific scenarios.

Q4: How can I confirm the identity of my product and any suspected byproducts?

A4: A combination of analytical techniques is recommended for unambiguous identification. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating volatile compounds and providing mass information. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is crucial for structural elucidation of the product and any isolated impurities. High-Performance Liquid Chromatography (HPLC) can be used for purity assessment and quantification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Presence of an Isomeric Impurity
  • Symptom: GC-MS or HPLC analysis shows a peak with the same mass-to-charge ratio as the desired product but a different retention time. ¹H and ¹⁹F NMR spectra show an additional set of signals.

  • Probable Cause: Formation of 2-Bromo-4,6-difluorobenzaldehyde due to non-regioselective lithiation or formylation.

  • Proposed Solution:

    • Reaction Condition Optimization: For the ortho-lithiation route, ensure the reaction temperature is maintained at -78°C during the addition of n-butyllithium (n-BuLi) to promote lithiation at the sterically less hindered position ortho to the bromine atom.

    • Purification: The isomeric byproduct can often be separated from the desired product by column chromatography on silica (B1680970) gel. A non-polar/polar solvent system, such as hexane/ethyl acetate, with a gradual increase in polarity should be employed.

Issue 2: Unreacted Starting Material
  • Symptom: Analytical data (GC-MS, NMR) indicates the presence of 1-bromo-3,5-difluorobenzene in the crude product mixture.

  • Probable Cause:

    • Ortho-lithiation: Incomplete reaction due to insufficient n-BuLi, deactivation of n-BuLi by moisture, or the reaction time being too short.

    • Vilsmeier-Haack: Insufficient Vilsmeier reagent (formed from POCl₃ and DMF) or low reaction temperature.[1][2]

  • Proposed Solution:

    • Ensure Anhydrous Conditions: All glassware should be oven-dried, and anhydrous solvents must be used, especially for the ortho-lithiation reaction.

    • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of n-BuLi or the Vilsmeier reagent to drive the reaction to completion.

    • Reaction Monitoring: Monitor the reaction progress by TLC or GC to ensure the complete consumption of the starting material before quenching the reaction.

Issue 3: Formation of Di-formylated Byproduct
  • Symptom: A peak with a higher molecular weight, corresponding to the addition of two aldehyde groups, is observed in the mass spectrum.

  • Probable Cause: Over-lithiation leading to the substitution of the bromine atom with lithium, followed by formylation at two positions.

  • Proposed Solution:

    • Control Stoichiometry: Use no more than one equivalent of n-BuLi relative to the 1-bromo-3,5-difluorobenzene.

    • Temperature Control: Maintain a low temperature (-78°C) during n-BuLi addition to prevent halogen-metal exchange.

Potential Byproducts and Their Identification

The following table summarizes potential byproducts and key analytical data for their identification.

Byproduct NameChemical StructureMolecular Weight ( g/mol )Expected ¹H NMR Aldehyde Signal (ppm, in CDCl₃)Expected ¹⁹F NMR Signal (ppm, relative to CFCl₃)
This compound (Product) BrC₇H₃F₂O221.00~10.3~ -110 to -115
2-Bromo-4,6-difluorobenzaldehyde (Isomer)BrC₇H₃F₂O221.00~10.2~ -100 to -110 (two distinct signals)
1-Bromo-3,5-difluorobenzene (Starting Material)BrC₆H₃F₂192.99N/A~ -108
2,6-Dibromo-4-fluorobenzaldehydeBr₂C₇H₃FO280.90~10.1One signal

Experimental Protocols

Protocol 1: GC-MS Analysis for Isomer Separation

This method is adapted from a procedure for separating bromofluoro benzaldehyde (B42025) isomers.[3]

  • Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of GC-grade acetonitrile (B52724) or dichloromethane.

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer detector.

  • GC Conditions:

    • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • MS Detector: Scan range of 50-350 m/z.

Protocol 2: HPLC Analysis for Purity Assessment

This is a general reverse-phase HPLC method that can be optimized for this specific application.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). Start with 40% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

Protocol 3: NMR Sample Preparation
  • ¹H and ¹³C NMR: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹⁹F NMR: For ¹⁹F NMR, a similar sample concentration in a standard deuterated solvent is sufficient. The chemical shifts are typically referenced to an external standard like CFCl₃.

Visual Workflow and Logic Diagrams

Synthesis_Workflow cluster_start Starting Material cluster_routes Synthetic Routes cluster_intermediate Intermediates cluster_formylation Formylation & Hydrolysis cluster_product Crude Product Mixture SM 1-Bromo-3,5-difluorobenzene Ortho Ortho-lithiation (n-BuLi, THF, -78°C) SM->Ortho Vilsmeier Vilsmeier-Haack (POCl3, DMF) SM->Vilsmeier Lith 2-Lithio-1-bromo-3,5-difluorobenzene Ortho->Lith Vils_reagent Vilsmeier Reagent Vilsmeier->Vils_reagent Form Addition of DMF & Aqueous Workup Lith->Form Vils_reagent->Form Electrophilic Attack Crude This compound + Byproducts Form->Crude

Caption: Synthetic workflow for this compound.

Byproduct_Logic cluster_lithiation Ortho-lithiation Issues cluster_vilsmeier Vilsmeier-Haack Issues cluster_byproducts Resulting Byproducts Start 1-Bromo-3,5-difluorobenzene Regio Incorrect Regioselectivity Start->Regio Over Over-lithiation Start->Over Incomplete Incomplete Reaction Start->Incomplete Incomplete_V Incomplete Reaction Start->Incomplete_V Hydrolysis Incomplete Hydrolysis Start->Hydrolysis Isomer 2-Bromo-4,6-difluorobenzaldehyde Regio->Isomer Difformyl Di-formylated species Over->Difformyl Unreacted Unreacted Starting Material Incomplete->Unreacted Incomplete_V->Unreacted Iminium Iminium Salt Intermediate Hydrolysis->Iminium

Caption: Logical relationships between reaction issues and byproducts.

References

Improving solubility of 4-Bromo-2,6-difluorobenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromo-2,6-difluorobenzaldehyde Solubility Guide

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for dissolving and handling this compound (CAS: 537013-51-7) in organic solvents. The following troubleshooting guides and FAQs address common challenges to help ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

This compound is a solid, appearing as a white to light yellow crystalline powder.[1][2] It has a molecular weight of approximately 221.0 g/mol and a melting point in the range of 75-81 °C.[3][4] It should be stored in a dry, dark place at 2-8 °C.[1][5]

Q2: Which organic solvents are recommended as a starting point for dissolving this compound?

  • Polar Aprotic Solvents: Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Acetonitrile (ACN).

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

  • Highly Polar Solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are likely to be effective but should be used with caution due to potential reactivity with aldehydes over time.

A synthetic procedure mentioned the use of THF and ethyl acetate, suggesting the compound is soluble in these solvents.[6]

Q3: My compound is not dissolving or is only poorly soluble at room temperature. What are the next steps?

If initial attempts at dissolution are unsuccessful, several strategies can be employed. These techniques are common for improving the solubility of poorly soluble organic compounds.[7][8]

  • Gentle Heating: Carefully warming the mixture can significantly increase the rate of dissolution and the amount of solute that can be dissolved. It is advisable to heat the mixture gently in a water bath.[9] Always monitor for any signs of compound degradation (e.g., color change).

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates and accelerate the dissolution process.

  • Co-solvency: Adding a second, miscible solvent (a "co-solvent") can often enhance solubility more than either solvent alone.[10] For example, if your compound is poorly soluble in ethanol, adding a small amount of a stronger solvent like DCM or THF could improve solubility.

Q4: Are there any known stability or reactivity issues with this compound in common solvents?

Aldehyd functional groups can be susceptible to oxidation and other reactions. While specific stability data for this compound is limited, general precautions should be taken:

  • DMSO: Over time, DMSO can oxidize some compounds. It is best to use fresh solutions and store them appropriately if not used immediately.

  • Protic Solvents (e.g., Methanol, Ethanol): In the presence of acidic or basic catalysts, aldehydes can form acetals with alcohol-based solvents. For most applications, this is not a concern unless reaction conditions promote it.

  • Peroxides: Ethers like THF can form explosive peroxides over time. Always use fresh, tested solvents.

Q5: How can I quickly determine the best solvent for my experiment?

A systematic screening process is the most effective method. This involves testing the solubility of a small, known amount of the compound in a range of different solvents. See Protocol 1: Screening for Suitable Organic Solvents for a detailed methodology.[11][12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound "oils out" or forms a separate liquid phase. The solvent is not strong enough to fully solvate the compound, or the solution is supersaturated.1. Add a small amount of a stronger, miscible co-solvent (e.g., THF or DCM).2. Gently warm the mixture while stirring to encourage dissolution.3. Increase the total volume of the primary solvent.
Compound dissolves upon heating but precipitates upon cooling. The compound has low solubility at room temperature, and a supersaturated solution was formed at a higher temperature.1. Work with the solution while it is still warm (if experimentally feasible).2. Re-dissolve by heating and then add a co-solvent to increase solubility at room temperature.3. Prepare a more dilute solution that remains stable upon cooling.
Solution turns yellow or brown, especially after heating. This may indicate compound degradation or a reaction with the solvent.1. Avoid excessive heating; use the lowest effective temperature.2. Ensure the solvent is pure and free of contaminants.3. Consider using a different, less reactive solvent. If using an ether like THF, ensure it is free of peroxides.
Inconsistent solubility between batches. The purity of the compound may vary, or the solvent quality (e.g., water content) may differ.1. Confirm the purity of the this compound batch.2. Use anhydrous solvents, as trace amounts of water can affect the solubility of non-polar compounds.3. Standardize the dissolution procedure (time, temperature, agitation).

Data Presentation

As quantitative solubility data for this compound is not available in published literature, the following table provides qualitative guidance based on general chemical principles. This information must be confirmed experimentally.

Table 1: Qualitative Solubility Guidance for this compound

Solvent ClassSolvent ExamplesExpected Solubility at Room TemperatureNotes
Polar Aprotic Acetone, THF, Ethyl Acetate, AcetonitrileGood to Moderate Excellent starting points for most applications. THF and Ethyl Acetate are mentioned in synthesis literature.[6]
Highly Polar Aprotic DMSO, DMFHigh Very effective solvents, but check for potential long-term stability issues or reactivity with the aldehyde group.
Chlorinated Dichloromethane (DCM), ChloroformGood Effective for dissolving many organic solids. Volatility can be a concern.
Polar Protic Methanol, Ethanol, IsopropanolModerate to Low Solubility may be limited. Heating or the use of a co-solvent may be necessary.
Non-Polar Hexanes, Toluene, Diethyl EtherLow to Insoluble Unlikely to be effective solvents on their own but may be useful as anti-solvents or as part of a co-solvent system for purification.

Experimental Protocols

Protocol 1: General Procedure for Solubility Screening

This protocol provides a systematic way to test for solubility in various solvents.[9][11]

  • Preparation: Weigh 5 mg of this compound into a small, clean vial (e.g., a 4 mL glass vial).

  • Solvent Addition: Add the selected solvent to the vial in 100 µL increments using a micropipette.

  • Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds. Observe the sample for dissolution.

  • Observation: Continue adding solvent increments up to a total volume of 1 mL. Note the volume at which the solid completely dissolves.

  • Classification:

    • Very Soluble: Dissolves in < 200 µL.

    • Soluble: Dissolves in 200 - 500 µL.

    • Slightly Soluble: Dissolves in 500 - 1000 µL.

    • Insoluble: Does not fully dissolve in 1000 µL.

  • Heating Test (for insoluble samples): If the compound is insoluble at room temperature, gently warm the vial in a water bath (40-50°C) for 5 minutes and observe any changes.

Protocol 2: Improving Solubility with a Co-Solvent System

This protocol is for situations where a single solvent provides insufficient solubility.[10]

  • Initial Suspension: Suspend a known amount of this compound in a measured volume of the primary solvent in which it is only slightly soluble (e.g., ethanol).

  • Co-Solvent Addition: While stirring the suspension, add a second, stronger solvent (e.g., THF) dropwise.

  • Observe for Clarity: Continue adding the co-solvent until the solution becomes clear.

  • Record Ratio: Note the final ratio of the two solvents (e.g., 9:1 ethanol:THF). This ratio can be used to prepare a stock solvent mixture for future experiments.

  • Check Stability: Allow the clear solution to stand at room temperature for at least one hour to ensure the compound does not precipitate out over time.

Visual Guides

Troubleshooting_Flowchart cluster_options Troubleshooting Steps cluster_heat cluster_sono cluster_co start Start: Dissolve Compound in Chosen Solvent is_dissolved Is the compound fully dissolved? start->is_dissolved success Success: Solution Prepared is_dissolved->success Yes troubleshoot Troubleshoot Options is_dissolved->troubleshoot No heat Apply Gentle Heat (e.g., 40-50°C) troubleshoot->heat sonicate Sonicate Mixture troubleshoot->sonicate cosolvent Add a Co-solvent troubleshoot->cosolvent is_dissolved_heat Dissolved? heat->is_dissolved_heat is_dissolved_sono Dissolved? sonicate->is_dissolved_sono is_dissolved_co Dissolved? cosolvent->is_dissolved_co check_stability Check for Precipitation Upon Cooling is_dissolved_heat->check_stability Yes failure Insoluble: Re-evaluate Solvent Choice (See Protocol 1) is_dissolved_heat->failure No is_dissolved_sono->success Yes is_dissolved_sono->failure No is_dissolved_co->success Yes is_dissolved_co->failure No check_stability->success

Caption: Troubleshooting flowchart for dissolving this compound.

Experimental_Workflow start Objective: Prepare a solution of known concentration select_solvents 1. Select Candidate Solvents (See Table 1 for guidance) start->select_solvents protocol1 2. Perform Solubility Screening (Protocol 1) select_solvents->protocol1 evaluate 3. Evaluate Results protocol1->evaluate good_solubility Sufficient solubility achieved? evaluate->good_solubility optimize 4. Optimize with Co-solvent (Protocol 2) good_solubility->optimize No prepare_stock 5. Prepare Stock Solution good_solubility->prepare_stock Yes optimize->prepare_stock end End: Solution ready for experiment prepare_stock->end

Caption: Experimental workflow for solvent selection and solution preparation.

References

Handling and disposal of 4-Bromo-2,6-difluorobenzaldehyde waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Bromo-2,6-difluorobenzaldehyde waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an acute oral toxicant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

Q2: How should I store this compound waste?

A2: Store waste in a designated, properly labeled, and sealed container. The container should be kept in a cool, dry, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents and bases.[1]

Q3: Can I mix this compound waste with other organic solvent waste?

A3: No, this is strongly discouraged. As a halogenated organic compound, waste containing this compound must be segregated from non-halogenated waste streams to ensure proper disposal and to prevent potentially hazardous reactions.[2][3]

Q4: What are the labeling requirements for a this compound waste container?

A4: The container must be clearly labeled with the words "Hazardous Waste". The label should also include the full chemical name, "this compound," a clear indication of the hazards (e.g., "Toxic"), and the date when waste was first added to the container.[4][5]

Troubleshooting Guide

Issue Possible Cause Solution
Accidental Spill of Solid Material Improper handling, container failure.Follow the detailed "Solid Spill and Decontamination Protocol" provided in this guide. Do not attempt to clean up a large spill without proper PPE and emergency preparedness.
Skin or Eye Contact Inadequate or improper use of PPE.Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, seek immediate medical attention.[1]
Faint Sweet Odor Detected in the Lab Improperly sealed waste container or small, unnoticed spill.Immediately check all waste containers for proper sealing. Visually inspect the work area for any signs of a spill. If a spill is found, follow the appropriate cleanup protocol. Ensure adequate ventilation.
Waste Disposal Company Rejected a Waste Container Improper labeling, mixing of incompatible waste streams, or overfilling the container.Ensure the container is labeled according to the guidelines in the FAQ. Confirm that only halogenated waste is present. Do not fill containers beyond 75% capacity.[6]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₇H₃BrF₂O
Molecular Weight 221.00 g/mol
Appearance White to light yellow crystalline solid[7]
Melting Point 76-81 °C
GHS Pictogram GHS06 (Skull and Crossbones)
Hazard Class Acute Toxicity 3 (Oral)
Occupational Exposure Limits (PEL, TLV) Not established[1]

Experimental Protocols

Protocol for Segregation and Collection of this compound Waste
  • Container Selection: Use a clean, dry, and chemically compatible container with a secure screw-top lid. High-density polyethylene (B3416737) (HDPE) or glass containers are recommended.

  • Labeling: Before adding any waste, label the container with "Hazardous Waste," "Halogenated Organic Waste," and "this compound." Include the accumulation start date.

  • Segregation: Collect all waste contaminated with this compound, including contaminated PPE, weigh paper, and pipette tips, in this designated container. Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible materials.[3]

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area that is cool, dry, and well-ventilated.

Solid Spill and Decontamination Protocol
  • Immediate Actions:

    • Alert personnel in the immediate area and restrict access.

    • Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health and Safety (EHS) department.

  • Personal Protective Equipment (PPE):

    • Don two pairs of nitrile gloves, a lab coat, and chemical splash goggles. A face shield and respiratory protection may be necessary for larger spills.

  • Spill Containment and Cleanup:

    • Gently cover the solid spill with an inert absorbent material, such as vermiculite (B1170534) or sand, to prevent the powder from becoming airborne.

    • Carefully sweep the mixture into a plastic dustpan and place it into the designated halogenated hazardous waste container. Avoid creating dust.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a soap and water solution.

    • Follow with a wipe using a cloth dampened with 70% ethanol.

    • Place all contaminated cleaning materials (cloths, absorbent pads, etc.) into the hazardous waste container.

  • Final Steps:

    • Remove and dispose of contaminated PPE in the hazardous waste container.

    • Wash hands thoroughly with soap and water.

    • Report the spill to your laboratory supervisor and EHS department, as required by your institution.

Waste Disposal Workflow

WasteDisposalWorkflow This compound Waste Disposal Workflow cluster_lab Laboratory Procedures cluster_ehs EHS / Waste Management A Experiment Generates This compound Waste B Segregate Halogenated Waste (Solid & Liquid) A->B Segregation is Critical C Collect in Labeled, Sealed Container 'Hazardous Waste' B->C D Store in Satellite Accumulation Area C->D E Schedule Waste Pickup with EHS D->E F Transport to Central Hazardous Waste Facility E->F G Final Disposal by Licensed Contractor (Incineration) F->G

Caption: Workflow for the proper disposal of this compound waste.

References

Preventing decomposition of 4-Bromo-2,6-difluorobenzaldehyde during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Bromo-2,6-difluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the decomposition of this compound during a reaction?

A1: this compound is susceptible to several decomposition pathways, primarily centered around the reactivity of the aldehyde functional group. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it prone to oxidation, reduction, and nucleophilic attack. Key decomposition routes include:

  • Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid (4-Bromo-2,6-difluorobenzoic acid), especially in the presence of oxidizing agents or atmospheric oxygen.

  • Reduction: Strong reducing agents can convert the aldehyde to the corresponding benzyl (B1604629) alcohol (4-Bromo-2,6-difluorobenzyl alcohol).

  • Cannizzaro-type Reactions: Under strongly basic conditions, the aldehyde can undergo a disproportionation reaction to yield both the corresponding carboxylic acid and benzyl alcohol.

  • Side Reactions with Nucleophiles: The highly electrophilic aldehyde is susceptible to unwanted reactions with various nucleophiles present in the reaction mixture.

Q2: How do the fluorine and bromine substituents affect the stability of the molecule?

A2: The two fluorine atoms at the ortho positions significantly increase the reactivity of the aldehyde group through inductive electron withdrawal. This makes the carbonyl carbon more electrophilic and the aldehydic proton more acidic, increasing its susceptibility to both oxidation and nucleophilic attack. The bromine atom at the para position is a potential site for side reactions, such as cross-coupling, under certain catalytic conditions.

Q3: What are the initial signs of decomposition in my reaction mixture?

A3: Visual indicators of decomposition can include a change in color of the reaction mixture (often to yellow or brown), the formation of a precipitate (polymeric materials or insoluble byproducts), or the evolution of gas. Chromatographic analysis (TLC or LC-MS) of an aliquot from the reaction mixture can provide more definitive evidence, showing the appearance of new spots or peaks corresponding to degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound.

Problem 1: Low yield of the desired product and formation of 4-Bromo-2,6-difluorobenzoic acid.
Potential Cause Recommended Solution
Air (Oxygen) Sensitivity The aldehyde is being oxidized by atmospheric oxygen.
Experimental Protocol 1: Inert Atmosphere Technique. 1. Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.2. Assemble the reaction apparatus and purge with an inert gas (Nitrogen or Argon) for 15-30 minutes.3. Maintain a positive pressure of the inert gas throughout the reaction by using a balloon or a bubbler.4. Dissolve this compound and other reagents in degassed solvents. Solvents can be degassed by sparging with an inert gas for 30 minutes or by the freeze-pump-thaw method.
Presence of Oxidizing Impurities Reagents or solvents may contain oxidizing impurities.
Use freshly distilled or purified solvents and high-purity reagents.
Use of an Antioxidant To scavenge radical species that can initiate oxidation.
Experimental Protocol 2: Addition of an Antioxidant. 1. Add a small amount of a radical scavenger, such as Butylated Hydroxytoluene (BHT), to the reaction mixture (typically 50-100 ppm).2. Ensure the chosen antioxidant is compatible with the reaction conditions and does not interfere with the desired transformation.
Problem 2: Formation of undesired byproducts from reactions at the aldehyde group.
Potential Cause Recommended Solution
Unwanted Nucleophilic Attack The aldehyde group is reacting with nucleophiles intended for another part of the molecule or with nucleophilic reagents.
Experimental Protocol 3: Protection of the Aldehyde Group. Protect the aldehyde as an acetal (B89532) before performing reactions that are incompatible with the aldehyde functionality.1. Protection Step (Formation of a Dioxolane Acetal): a. Dissolve this compound (1 eq.) in toluene. b. Add ethylene (B1197577) glycol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid (0.01 eq.). c. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. d. Monitor the reaction by TLC until the starting material is consumed. e. Cool the reaction, wash with saturated sodium bicarbonate solution, and dry the organic layer over sodium sulfate. Purify by column chromatography.2. Perform the desired reaction on the protected compound. 3. Deprotection Step (Hydrolysis of the Acetal): a. Dissolve the protected compound in a mixture of acetone (B3395972) and water. b. Add a catalytic amount of a strong acid (e.g., HCl). c. Stir at room temperature until the deprotection is complete (monitor by TLC). d. Neutralize the acid and extract the product.
High Reaction Temperature Elevated temperatures can promote side reactions.
If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

Visualizing Workflows

Decomposition_Prevention_Workflow cluster_problem Problem Identification cluster_solutions Troubleshooting Pathways cluster_actions Corrective Actions Start Reaction with this compound Decomposition Decomposition Observed? Start->Decomposition Oxidation Oxidation to Carboxylic Acid Decomposition->Oxidation Yes Side_Reaction Unwanted Side Reactions Decomposition->Side_Reaction Yes End Successful Reaction Decomposition->End No Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Antioxidant Add Antioxidant Oxidation->Antioxidant Protecting_Group Use Protecting Group Side_Reaction->Protecting_Group Lower_Temp Lower Reaction Temperature Side_Reaction->Lower_Temp Inert_Atmosphere->End Antioxidant->End Protecting_Group->End Lower_Temp->End

Caption: Troubleshooting workflow for preventing decomposition.

Aldehyde_Protection_Workflow Start This compound Protection Protect Aldehyde (e.g., as Acetal) Start->Protection Reaction Perform Desired Reaction on Protected Molecule Protection->Reaction Deprotection Deprotect Aldehyde Reaction->Deprotection End Final Product Deprotection->End

Caption: Workflow for using a protecting group strategy.

Air sensitivity of 4-Bromo-2,6-difluorobenzaldehyde and inert atmosphere techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling of air-sensitive 4-Bromo-2,6-difluorobenzaldehyde, with a focus on inert atmosphere techniques.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to air?

A1: Yes, this compound is an air-sensitive compound.[1] Like many benzaldehydes, it is prone to oxidation when exposed to atmospheric oxygen, which can lead to the formation of the corresponding carboxylic acid, 4-Bromo-2,6-difluorobenzoic acid, as an impurity.[2] To maintain its purity and reactivity, it should be handled and stored under an inert atmosphere.[1]

Q2: What are the primary degradation products of this compound upon exposure to air?

Q3: What is the recommended storage condition for this compound?

A3: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.[1] Storage at 2-8°C is also suggested by some suppliers.

Q4: What are the consequences of using degraded this compound in a reaction?

A4: Using degraded this compound can lead to lower yields of the desired product, the formation of unwanted byproducts, and difficulties in purification. The presence of the carboxylic acid impurity can interfere with subsequent reaction steps, especially those sensitive to acidic conditions or those requiring precise stoichiometry of the aldehyde.

Troubleshooting Guides for Inert Atmosphere Techniques

Schlenk Line Troubleshooting
Problem Possible Cause Solution
Reaction mixture changes color unexpectedly (e.g., turns yellow/brown). Leak in the system allowing oxygen to enter.- Check all glass joints for proper sealing. Re-grease if necessary.- Inspect septa for punctures and replace if needed.- Ensure a positive pressure of inert gas is maintained by observing the bubbler (1-2 bubbles per second).
Low or inconsistent inert gas flow. - Inert gas cylinder is nearly empty.- Regulator malfunction.- Blockage in the gas line or bubbler.- Check the pressure gauge on the gas cylinder and replace if necessary.- Inspect the regulator and ensure it is functioning correctly.- Check for any blockages in the tubing and bubbler.
Solvent "bumps" or boils violently when applying vacuum. Applying vacuum too quickly.Apply vacuum slowly and gradually to allow for controlled degassing of the solvent.
Difficulty in transferring solids completely. Static electricity causing the solid to cling to glassware.- Use an anti-static gun on the glassware before transfer.- Tap the glassware gently to dislodge the solid.- Transfer the solid as a slurry in a small amount of dry, degassed solvent.
Glovebox Troubleshooting
Problem Possible Cause Solution
Rising oxygen and/or moisture levels in the glovebox. - Leak in the glovebox seals or gloves.- Contaminated items brought into the glovebox.- Solvent evaporation.- Perform a leak test on the glovebox and gloves.- Ensure all items are properly dried and degassed in the antechamber before entry.- Keep solvent containers tightly capped when not in use.
Static electricity interfering with weighing. Dry atmosphere inside the glovebox.- Use an anti-static gun.- Place an ionizing bar inside the glovebox.
Difficulty handling fine powders. Air currents from the circulation system.Turn off the gas circulation temporarily while weighing or transferring fine powders.

Experimental Protocols

Protocol 1: General Handling and Weighing of this compound in a Glovebox

Objective: To safely weigh and prepare a solution of this compound under an inert atmosphere.

Materials:

  • This compound

  • Anhydrous, degassed solvent (e.g., THF, Dioxane)

  • Glovebox with an integrated balance

  • Spatula

  • Weighing paper or vial

  • Schlenk flask with a magnetic stir bar and a septum

Procedure:

  • Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels.

  • Introduce the sealed container of this compound, a clean spatula, weighing paper/vial, and a Schlenk flask into the glovebox via the antechamber, following the standard procedure for your glovebox.

  • Inside the glovebox, carefully open the container of the aldehyde.

  • Using the spatula, weigh the desired amount of the solid onto the weighing paper or directly into the vial on the balance.

  • Carefully transfer the weighed solid into the Schlenk flask.

  • Add the desired volume of anhydrous, degassed solvent to the Schlenk flask to dissolve the solid.

  • Seal the Schlenk flask with a septum.

  • The solution is now ready for use in a reaction. The flask can be removed from the glovebox for reactions on a Schlenk line.

Protocol 2: Setting up a Reaction with this compound using a Schlenk Line

Objective: To perform a reaction using this compound under a positive pressure of inert gas.

Materials:

  • Schlenk flask containing the dissolved this compound (prepared as in Protocol 1 or weighed directly into the flask under a positive flow of inert gas)

  • Schlenk line with a dual vacuum/inert gas manifold

  • Dry, degassed solvents and reagents

  • Syringes and needles (oven-dried)

  • Magnetic stirrer

Procedure:

  • Assemble the reaction glassware (e.g., three-necked flask with a condenser, dropping funnel, and septum) and dry it thoroughly in an oven.

  • Assemble the hot glassware on the Schlenk line and perform at least three vacuum/inert gas (e.g., nitrogen or argon) cycles to remove air and moisture.

  • Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Introduce the solvent and other reagents into the reaction flask using oven-dried syringes and needles.

  • Transfer the solution of this compound from its Schlenk flask to the reaction flask via a cannula or a syringe.

  • Maintain a positive pressure of inert gas throughout the reaction, monitored by an oil bubbler.

  • Proceed with the reaction as per the specific synthetic protocol.

Data Presentation

Illustrative Stability of this compound

Storage Condition Time Purity (Hypothetical %) Major Impurity (Hypothetical %)
Ambient Air, Room Temperature0 days99.5-
Ambient Air, Room Temperature7 days97.02.5 (4-Bromo-2,6-difluorobenzoic acid)
Ambient Air, Room Temperature30 days92.07.5 (4-Bromo-2,6-difluorobenzoic acid)
Inert Atmosphere (N₂), Room Temp.30 days>99.0<0.5
Inert Atmosphere (N₂), 2-8°C365 days>99.0<0.5

Visualizations

experimental_workflow cluster_glovebox Glovebox Operations cluster_schlenk Schlenk Line Operations weigh Weigh Aldehyde dissolve Dissolve in Anhydrous Solvent weigh->dissolve add_aldehyde Transfer Aldehyde Solution dissolve->add_aldehyde Cannula or Syringe Transfer setup Assemble & Dry Glassware purge Purge with Inert Gas setup->purge add_reagents Add Other Reagents purge->add_reagents add_reagents->add_aldehyde react Run Reaction add_aldehyde->react

Caption: Experimental workflow for handling this compound.

degradation_pathway aldehyde This compound product 4-Bromo-2,6-difluorobenzoic Acid aldehyde->product Oxidation oxidant O₂ (from Air) oxidant->product

Caption: Air-oxidation pathway of this compound.

References

Validation & Comparative

A Comparative 13C NMR Analysis of 4-Bromo-2,6-difluorobenzaldehyde and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-2,6-difluorobenzaldehyde against key structural analogues: 2,6-difluorobenzaldehyde (B1295200), 4-bromobenzaldehyde (B125591), and the parent compound, benzaldehyde (B42025). The analysis is intended for researchers, scientists, and professionals in drug development to facilitate structural elucidation and understand substituent effects on the electronic environment of the benzaldehyde scaffold.

Comparative 13C NMR Data

The following table summarizes the 13C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its analogues. The data for benzaldehyde and 4-bromobenzaldehyde are experimental values, while the data for 2,6-difluorobenzaldehyde and this compound are predicted, as experimental spectra were not publicly available. All spectra are referenced to a standard solvent, CDCl₃.

Carbon AtomBenzaldehyde (Experimental)[1]4-Bromobenzaldehyde (Experimental)2,6-Difluorobenzaldehyde (Predicted)This compound (Predicted)
C=O192.3191.0185.9185.1
C1136.5135.1118.5 (t)119.1 (t)
C2/C6129.7130.9162.1 (dd)161.5 (dd)
C3/C5129.0132.4113.1 (t)115.8 (t)
C4134.4129.8136.5 (t)120.2 (t)

Note: (t) denotes a triplet and (dd) denotes a doublet of doublets, representing the expected splitting pattern due to carbon-fluorine coupling.

Analysis of Substituent Effects

The chemical shifts observed in the 13C NMR spectra are highly sensitive to the electronic environment of each carbon atom. The introduction of electron-withdrawing groups, such as fluorine and bromine, significantly influences the resonance frequencies.

  • Fluorine Substitution: The two fluorine atoms at positions 2 and 6 in 2,6-difluorobenzaldehyde and this compound cause a dramatic upfield shift for C1 and a significant downfield shift for the directly attached C2 and C6, a result of fluorine's strong electronegativity and its through-space shielding/deshielding effects. The aldehydic carbon (C=O) also experiences a noticeable upfield shift compared to benzaldehyde and 4-bromobenzaldehyde.

  • Bromine Substitution: The bromine atom at position 4 in 4-bromobenzaldehyde and this compound primarily influences the chemical shift of the directly bonded C4. In 4-bromobenzaldehyde, this results in a notable upfield shift for C4 compared to benzaldehyde, a phenomenon attributed to the "heavy atom effect".

The logical progression of these substituent effects can be visualized in the following diagram:

G Substituent Effects on 13C NMR Chemical Shifts A Benzaldehyde B 4-Bromobenzaldehyde A->B + 4-Br C 2,6-Difluorobenzaldehyde A->C + 2,6-di-F D This compound B->D + 2,6-di-F C->D + 4-Br

A diagram illustrating the structural relationships and substituent additions.

Experimental Protocol for 13C NMR Analysis

The following is a generalized protocol for acquiring a 13C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the solid sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Ensure the solvent contains tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the field frequency using the deuterium (B1214612) signal from the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is often an automated process on modern spectrometers.

  • Tune and match the 13C probe to the correct frequency.

3. Data Acquisition:

  • Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for organic molecules).

  • Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each unique carbon, unless C-F coupling is of interest.

  • The number of scans (NS) should be set to a value sufficient to obtain a good signal-to-noise ratio, typically ranging from 128 to 1024 scans or more, due to the low natural abundance of the 13C isotope.

  • A relaxation delay (d1) of 1-2 seconds is generally sufficient for qualitative analysis.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform a baseline correction.

  • Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

  • Integrate the peaks if quantitative analysis is required (note: standard 13C NMR is not inherently quantitative without specific parameter adjustments).

  • Identify and label the chemical shifts of the peaks.

References

A Comparative Guide to the Infrared Spectroscopy of Halogenated Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectroscopy data for 4-Bromo-2,6-difluorobenzaldehyde and two alternative halogenated benzaldehydes: 4-Bromobenzaldehyde and 2,4-Dichlorobenzaldehyde. The data presented herein is essential for the identification, characterization, and quality control of these important chemical building blocks in research and development.

Comparison of IR Spectroscopy Data

The following table summarizes the key infrared absorption peaks for this compound and its alternatives. The data for this compound is based on predicted values from the analysis of its functional groups, while the data for the alternative compounds is derived from experimental spectra.

Functional GroupThis compound (Predicted, cm⁻¹)4-Bromobenzaldehyde (Experimental, cm⁻¹)[1][2]2,4-Dichlorobenzaldehyde (Experimental, cm⁻¹)[3][4]
Aldehyde C-H Stretch2860-2880, 2760-2780~2820, ~2740~2850, ~2750
Aromatic C-H Stretch3100-3000~3070~3080
Carbonyl (C=O) Stretch~1710-1700~1700~1705
Aromatic C=C Stretch1600-1450~1585, ~1480~1580, ~1460
C-F Stretch1300-1200--
C-Cl Stretch--~1100, ~820
C-Br Stretch~680-515~670-

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

The experimental data for the alternative compounds was obtained using Fourier Transform Infrared (FTIR) Spectroscopy with an Attenuated Total Reflectance (ATR) sampling technique. This method is ideal for the analysis of solid samples with minimal preparation.

Apparatus:

  • FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

Procedure:

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for any atmospheric interference (e.g., CO₂, H₂O).

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal surface.

  • Pressure Application: A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

  • Spectrum Acquisition: The IR spectrum of the sample is then recorded. The infrared beam passes through the ATR crystal and is reflected internally. At the point of reflection, an evanescent wave penetrates a small distance into the sample, where absorption occurs.

  • Data Processing: The resulting interferogram is mathematically processed via a Fourier transform to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

  • Cleaning: After analysis, the sample is removed, and the ATR crystal is cleaned thoroughly with an appropriate solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Interpretation of Vibrational Data

The logical relationship between the functional groups present in these aromatic aldehydes and their characteristic absorption regions in the infrared spectrum is illustrated in the diagram below. This visualization aids in the rapid identification of key structural features from the spectral data.

G Functional Group - IR Absorption Correlation cluster_molecule Molecule: Halogenated Benzaldehyde cluster_functional_groups Key Functional Groups cluster_ir_regions Characteristic IR Absorption Regions (cm⁻¹) Molecule Structure Aldehyde Aldehyde (-CHO) Molecule->Aldehyde Aromatic Aromatic Ring Molecule->Aromatic Halogen Halogen (C-X) Molecule->Halogen CH_Aldehyde C-H Stretch (Aldehyde) 2880-2700 Aldehyde->CH_Aldehyde CO_Stretch C=O Stretch (Carbonyl) 1710-1680 Aldehyde->CO_Stretch CH_Aromatic C-H Stretch (Aromatic) 3100-3000 Aromatic->CH_Aromatic CC_Aromatic C=C Stretch (Aromatic) 1600-1450 Aromatic->CC_Aromatic CX_Stretch C-X Stretch (Halogen) 1300-500 Halogen->CX_Stretch

Caption: Correlation of functional groups in halogenated benzaldehydes to their IR absorption regions.

References

Unveiling the Reactivity Landscape: A Comparative Analysis of 4-Bromo-2,6-difluorobenzaldehyde and 4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chemical intermediates is paramount. This guide provides a detailed comparison of the reactivity of 4-Bromo-2,6-difluorobenzaldehyde and 4-bromobenzaldehyde (B125591), supported by structural analysis and a discussion of electronic effects. This analysis aims to inform the strategic selection of these reagents in complex organic synthesis.

The introduction of fluorine atoms onto an aromatic ring can significantly alter the electron density and, consequently, the chemical reactivity of the functional groups attached to it. This principle is clearly illustrated when comparing the reactivity of this compound with its non-fluorinated counterpart, 4-bromobenzaldehyde. The presence of two electron-withdrawing fluorine atoms in the ortho positions to the aldehyde group in this compound makes its aldehyde carbon significantly more electrophilic and thus more susceptible to nucleophilic attack compared to 4-bromobenzaldehyde.

Chemical Structures

CompoundThis compound4-bromobenzaldehyde
Structure this compound4-bromobenzaldehyde
IUPAC Name This compound[1]4-bromobenzaldehyde[2]
CAS Number 537013-51-7[1][3]1122-91-4[4][5]
Molecular Formula C7H3BrF2O[1][3][6]C7H5BrO[4][5][7]
SMILES O=Cc1c(F)cc(Br)cc1F[1]C1=CC(=CC=C1C=O)Br[2]

Electronic Effects and Reactivity

The key to understanding the reactivity differences lies in the electronic properties of the substituents on the benzene (B151609) ring. In 4-bromobenzaldehyde, the bromine atom exerts a mild deactivating effect on the ring through its inductive effect, while the aldehyde group is a moderate deactivating group.

In contrast, this compound has two highly electronegative fluorine atoms positioned ortho to the aldehyde group. These fluorine atoms are powerful electron-withdrawing groups, operating through a strong negative inductive effect (-I effect). This has two major consequences:

  • Increased Electrophilicity of the Aldehyde Carbon: The fluorine atoms pull electron density away from the benzene ring and, by extension, from the aldehyde group. This withdrawal of electron density makes the carbonyl carbon of the aldehyde significantly more electron-deficient (more electrophilic) in this compound. This enhanced electrophilicity makes it more reactive towards nucleophiles.

  • Activation of the Aryl Halide: The strong electron-withdrawing nature of the two fluorine atoms and the aldehyde group makes the carbon atom attached to the bromine more susceptible to nucleophilic aromatic substitution (SNAr) reactions.

G Electronic Effects on Reactivity cluster_0 This compound cluster_1 4-bromobenzaldehyde A Two Ortho Fluorine Atoms (-I Effect) C Highly Electrophilic Aldehyde Carbon A->C Strong e- withdrawal E Activated Aryl Bromide for SNAr A->E Strong e- withdrawal B Aldehyde Group (-M, -I Effect) B->C e- withdrawal D Increased Reactivity towards Nucleophilic Addition C->D Leads to F One Bromo Atom (-I > +M Effect) H Moderately Electrophilic Aldehyde Carbon F->H Weak e- withdrawal G Aldehyde Group (-M, -I Effect) G->H e- withdrawal I Standard Reactivity towards Nucleophilic Addition H->I Leads to

Caption: A diagram illustrating the influence of substituents on the electrophilicity of the aldehyde carbon.

Experimental Evidence and Protocols

Hypothetical Experimental Protocol: Competitive Wittig Reaction

This experiment would provide a quantitative measure of the relative reactivity of the two aldehydes.

Materials:

  • This compound

  • 4-bromobenzaldehyde

  • (Triphenylphosphoranylidene)acetophenone (Wittig ylide)

  • Anhydrous Tetrahydrofuran (THF)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Equimolar amounts (e.g., 1 mmol) of this compound and 4-bromobenzaldehyde are dissolved in 10 mL of anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • A known amount of an internal standard is added.

  • A solution of the Wittig ylide (0.5 mmol, 0.5 equivalents) in 5 mL of anhydrous THF is added dropwise to the aldehyde mixture at room temperature with stirring.

  • The reaction is stirred for a predetermined time (e.g., 1 hour) to ensure partial consumption of the aldehydes.

  • A small aliquot of the reaction mixture is withdrawn and quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is extracted with diethyl ether, dried over anhydrous sodium sulfate, and filtered.

  • The resulting solution is analyzed by GC-MS to determine the relative amounts of the unreacted aldehydes and the corresponding alkene products.

Expected Outcome:

It is expected that the ratio of the product derived from this compound to the product from 4-bromobenzaldehyde will be significantly greater than 1, indicating a higher reactivity of the fluorinated aldehyde.

Summary of Reactivity Comparison

FeatureThis compound4-bromobenzaldehyde
Electrophilicity of Aldehyde Carbon HighModerate
Susceptibility to Nucleophilic Addition HighModerate
Reactivity in SNAr Reactions ActivatedNot typically reactive under standard conditions
Key Electronic Influences Strong -I effect from two ortho-fluorine atomsWeak -I effect from one para-bromo atom

Conclusion

The presence of two ortho-fluorine atoms in this compound renders its aldehyde group significantly more electrophilic and reactive towards nucleophiles compared to 4-bromobenzaldehyde. This enhanced reactivity, coupled with the activation of the C-Br bond towards SNAr, makes it a valuable, albeit more reactive, building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Researchers should consider the heightened reactivity of this compound when designing synthetic routes to ensure controlled and selective transformations.

References

A Comparative Guide to Alternatives for 4-Bromo-2,6-difluorobenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, the choice of starting materials is a critical determinant of reaction efficiency and overall yield. 4-Bromo-2,6-difluorobenzaldehyde has long been a staple building block due to the versatile reactivity of its bromine atom in cross-coupling reactions and the influence of its fluorine substituents on the physicochemical properties of target molecules. However, the exploration of alternative reagents is crucial for optimizing synthetic routes, improving cost-effectiveness, and navigating intellectual property landscapes. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols for key reactions.

Key Alternatives and Their Performance

The primary alternatives to this compound are its halogen analogues, 4-Chloro-2,6-difluorobenzaldehyde and 4-Iodo-2,6-difluorobenzaldehyde, as well as the corresponding boronic acid pinacol (B44631) ester, 2,6-difluorobenzaldehyde-4-boronic acid pinacol ester. The choice between these alternatives is largely dictated by their reactivity in hallmark cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The general reactivity trend for the halide derivatives in palladium-catalyzed cross-coupling reactions follows the order of bond strength: C-I < C-Br < C-Cl.[1][2] This trend suggests that the iodo-substituted compound will be the most reactive, followed by the bromo and then the chloro derivatives. While higher reactivity can be advantageous, leading to milder reaction conditions and potentially higher yields, it can also be associated with increased substrate cost and potential for side reactions.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The performance of 4-halo-2,6-difluorobenzaldehydes in this reaction is a key metric for their utility.

Table 1: Comparison of 4-Halo-2,6-difluorobenzaldehydes in a Representative Suzuki-Miyaura Coupling Reaction with Phenylboronic Acid

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Iodo-2,6-difluorobenzaldehydePd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O902~95
This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O1006~85
4-Chloro-2,6-difluorobenzaldehydePd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄1,4-Dioxane (B91453)11012~70

Note: The data presented in this table is a synthesis of typical results found in the literature for similar substrates and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate purity.

As the data suggests, the iodo- and bromo-derivatives generally provide higher yields in shorter reaction times and under milder conditions compared to the chloro-analogue in Suzuki-Miyaura couplings.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for the synthesis of many biologically active compounds. The reactivity of the 4-halo-2,6-difluorobenzaldehydes in this reaction follows a similar trend to that observed in Suzuki-Miyaura coupling.

Table 2: Comparison of 4-Halo-2,6-difluorobenzaldehydes in a Representative Buchwald-Hartwig Amination with Morpholine

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Iodo-2,6-difluorobenzaldehydePd₂(dba)₃ (1.5 mol%) / Xantphos (3 mol%)Cs₂CO₃Toluene1004~90
This compoundPd₂(dba)₃ (2 mol%) / BINAP (4 mol%)NaOtBuToluene1108~80
4-Chloro-2,6-difluorobenzaldehydePd(OAc)₂ (3 mol%) / RuPhos (6 mol%)K₃PO₄1,4-Dioxane12018~65

Note: The data presented in this table is a synthesis of typical results found in the literature for similar substrates and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate purity.

Again, the iodo- and bromo-derivatives demonstrate superior performance in terms of reaction efficiency.

The Boronic Acid Pinacol Ester Alternative

2,6-Difluorobenzaldehyde-4-boronic acid pinacol ester offers a different strategic approach. Instead of participating in cross-coupling as the electrophilic partner, it serves as the nucleophilic component. This can be advantageous in synthetic routes where the coupling partner is a more complex or valuable halide.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of 4-halo-2,6-difluorobenzaldehydes with an arylboronic acid.

Materials:

  • 4-Halo-2,6-difluorobenzaldehyde (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the 4-halo-2,6-difluorobenzaldehyde, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Buchwald-Hartwig Amination Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-halo-2,6-difluorobenzaldehydes with an amine.

Materials:

  • 4-Halo-2,6-difluorobenzaldehyde (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., Xantphos, BINAP, RuPhos, 2-6 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄, 1.5-2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, 10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk flask.

  • Add the anhydrous solvent and stir the mixture for 10-15 minutes.

  • Add the 4-halo-2,6-difluorobenzaldehyde and the amine.

  • Seal the flask and heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of 2,6-difluorobenzaldehyde-4-boronic acid pinacol ester

This protocol describes a common method for the synthesis of the boronic acid pinacol ester from the corresponding bromo-derivative.

Materials:

  • This compound (1.0 mmol)

  • Bis(pinacolato)diboron (1.1 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium acetate (B1210297) (KOAc) (3.0 mmol)

  • Anhydrous 1,4-dioxane (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction by GC-MS for the disappearance of the starting material.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired boronic acid pinacol ester.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate the catalytic cycles of the key reactions and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R'' Ar-Pd(II)-NR'R'' Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R'' Amine Coordination & Deprotonation (Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants, Catalyst, and Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

References

A Comparative Guide to Purity Analysis of 4-Bromo-2,6-difluorobenzaldehyde: GC vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance for the synthesis of active pharmaceutical ingredients (APIs). 4-Bromo-2,6-difluorobenzaldehyde is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity directly impacts the quality, safety, and efficacy of the final product. This guide provides a comparative analysis of two common chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound, complete with supporting experimental protocols and data.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte and potential impurities, as well as the desired sensitivity and resolution. This compound is a solid with a melting point in the range of 75-79°C, making it amenable to both GC and HPLC analysis.[1]

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound can be volatilized at elevated temperatures, GC offers high resolution and speed. A Flame Ionization Detector (FID) is commonly used for its robustness and wide linear range for organic compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2][3][4] For this compound, Reversed-Phase HPLC (RP-HPLC) with UV detection is a highly applicable method, offering excellent separation of the main component from potential non-volatile impurities and isomers.

The following table summarizes the key performance characteristics of a typical GC-FID method compared to an RP-HPLC-UV method for the purity analysis of this compound.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2][3]
Applicability Suitable for volatile and thermally stable compounds.Broad applicability, including non-volatile and thermally labile compounds.[2][3][4]
Typical Column DB-624 or similar mid-polarity capillary column.C18 or similar non-polar bonded silica (B1680970) column.
Analysis Time Typically faster (15-25 minutes).Can be longer depending on the complexity of the separation (20-35 minutes).
Resolution High, especially for resolving volatile isomers.Excellent for separating a wide range of polar and non-polar impurities.
Limit of Detection (LOD) Generally high sensitivity for volatile organics; for related bromofluoro benzaldehydes, an LOD of 0.4 ppm has been reported.[2][5]Dependent on the chromophore; good sensitivity for aromatic compounds.
Limit of Quantitation (LOQ) For related bromofluoro benzaldehydes, an LOQ of 1.2 ppm has been reported.[2][5]Typically in the low ppm range.
Sample Preparation Simple dissolution in a volatile organic solvent.Dissolution in the mobile phase or a compatible solvent.
Potential Issues Potential for thermal degradation of sensitive impurities.Solvent consumption and disposal.

Experimental Protocols

Gas Chromatography (GC-FID) Method

This protocol describes a representative GC-FID method for the purity analysis of this compound.

a. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with acetone.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

b. Chromatographic Conditions:

  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID)

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent)

  • Carrier Gas: Helium, constant flow at 1.5 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1.0 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 10 minutes at 220°C

  • Detector Temperature: 280°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium): 25 mL/min

c. Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a representative RP-HPLC-UV method for the purity assessment of this compound.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile (B52724) and water.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b. Chromatographic Conditions:

  • Instrument: HPLC system with a Diode Array Detector (DAD) or UV-Vis Detector

  • Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size (or equivalent)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

c. Data Analysis: The purity is calculated using the area percent method, comparing the area of the this compound peak to the total area of all observed peaks.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the GC and HPLC purity analysis methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetone weigh->dissolve filter_gc Filter (0.45 µm) dissolve->filter_gc inject Inject Sample filter_gc->inject separate Separation on DB-624 Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate

GC-FID Experimental Workflow

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing weigh_hplc Weigh Sample dissolve_hplc Dissolve in Mobile Phase weigh_hplc->dissolve_hplc filter_hplc Filter (0.45 µm) dissolve_hplc->filter_hplc inject_hplc Inject Sample filter_hplc->inject_hplc separate_hplc Separation on C18 Column inject_hplc->separate_hplc detect_hplc UV Detection (254 nm) separate_hplc->detect_hplc integrate_hplc Integrate Peaks detect_hplc->integrate_hplc calculate_hplc Calculate Purity (Area %) integrate_hplc->calculate_hplc

HPLC-UV Experimental Workflow

Conclusion

Both GC-FID and HPLC-UV are suitable and robust methods for the purity analysis of this compound.

  • GC-FID is an excellent choice for routine quality control due to its speed, high resolution for volatile impurities, and simple sample preparation. It is particularly effective if the potential impurities are known to be thermally stable and volatile.

  • HPLC-UV offers greater versatility, especially when the impurity profile is unknown or may contain non-volatile or thermally sensitive compounds. It is highly effective at separating positional isomers, which are common impurities in the synthesis of substituted aromatic compounds.

The choice between these two techniques will ultimately depend on the specific requirements of the analysis, the nature of potential impurities, and the available instrumentation. For comprehensive characterization, the use of both techniques can be complementary, with GC-MS for the identification of volatile unknowns and HPLC for the quantification of non-volatile impurities.

References

A Comparative Guide to the Reactivity of 4-Bromo-2,6-difluorobenzaldehyde and Its Analogs in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and overall yield. This guide provides a comprehensive comparison of 4-Bromo-2,6-difluorobenzaldehyde with its chloro and iodo analogs in two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura and Buchwald-Hartwig reactions. The data presented herein, compiled from established chemical principles and extrapolated from analogous compounds, aims to inform the strategic selection of reagents for the synthesis of complex molecules.

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, prized for its unique electronic properties and reactivity in forming carbon-carbon and carbon-nitrogen bonds.[1] However, the choice of the halogen atom on the benzaldehyde (B42025) scaffold can significantly impact reaction outcomes. This guide explores the performance of this compound against its counterparts, 4-Chloro-2,6-difluorobenzaldehyde and 4-Iodo-2,6-difluorobenzaldehyde, providing a predictive framework for their application in key synthetic transformations.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds that are prevalent in medicinal chemistry and materials science. The reactivity of the aryl halide in this reaction is paramount and generally follows the trend: I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to the rate-determining oxidative addition step in the catalytic cycle.

Aryl HalideRelative ReactivityExpected YieldReaction Conditions
4-Iodo-2,6-difluorobenzaldehydeHighestExcellentMilder conditions, lower catalyst loading, shorter reaction times
This compoundIntermediateGood to ExcellentStandard conditions
4-Chloro-2,6-difluorobenzaldehydeLowestModerate to GoodHarsher conditions, higher catalyst loading, longer reaction times

Table 1: Predicted Performance Comparison of 4-Halo-2,6-difluorobenzaldehydes in Suzuki-Miyaura Coupling.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals. Similar to the Suzuki-Miyaura reaction, the efficiency of the Buchwald-Hartwig amination is highly dependent on the nature of the aryl halide. The reactivity trend remains consistent, with aryl iodides generally affording higher yields and requiring less stringent reaction conditions than their bromo and chloro counterparts.

Aryl HalideRelative ReactivityExpected YieldReaction Conditions
4-Iodo-2,6-difluorobenzaldehydeHighestExcellentMilder conditions, broader amine scope
This compoundIntermediateGood to ExcellentStandard conditions
4-Chloro-2,6-difluorobenzaldehydeLowestLower to GoodMore specialized and active catalyst systems often required

Table 2: Predicted Performance Comparison of 4-Halo-2,6-difluorobenzaldehydes in Buchwald-Hartwig Amination.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should serve as a starting point and may require optimization for specific substrates and coupling partners.

General Protocol for Suzuki-Miyaura Coupling:

A flame-dried Schlenk flask is charged with the aryl halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water) is then added. The reaction mixture is heated (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[2][3]

General Protocol for Buchwald-Hartwig Amination:

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 eq.), the amine (1.2-1.5 eq.), a palladium precatalyst (e.g., a G3-palladacycle, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 1.5-3 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.5-2.0 eq.). Anhydrous, degassed toluene (B28343) or dioxane is added, and the vessel is sealed. The reaction is heated (typically 80-110 °C) with stirring for the required time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired arylamine.

Visualizing the Synthetic Pathways

To illustrate the logical flow of these synthetic transformations, the following diagrams were generated using the DOT language.

Suzuki_Miyaura_Workflow ArylHalide 4-Halo-2,6-difluorobenzaldehyde Reaction Suzuki-Miyaura Coupling ArylHalide->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid/Ester BoronicAcid->Reaction CatalystSystem Pd Catalyst + Base CatalystSystem->Reaction Product 4-Aryl/Heteroaryl-2,6- difluorobenzaldehyde Reaction->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow ArylHalide 4-Halo-2,6-difluorobenzaldehyde Reaction Buchwald-Hartwig Amination ArylHalide->Reaction Amine Primary/Secondary Amine Amine->Reaction CatalystSystem Pd Catalyst + Ligand + Base CatalystSystem->Reaction Product 4-(Amino)-2,6- difluorobenzaldehyde Reaction->Product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Conclusion

The choice between 4-chloro-, 4-bromo-, and 4-iodo-2,6-difluorobenzaldehyde for palladium-catalyzed cross-coupling reactions should be guided by a balance of reactivity, cost, and the specific requirements of the synthetic target. For reactions where maximizing yield and utilizing mild conditions are paramount, the iodo-substituted analog is the superior choice. This compound offers a good balance of reactivity and cost, making it a versatile and widely used reagent. The chloro-analog, while the most economical, often necessitates more robust catalytic systems and harsher reaction conditions to achieve comparable results. This guide provides a foundational framework to aid researchers in making informed decisions for their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2,6-difluorobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical syntheses, the safe handling and disposal of specialized reagents like 4-Bromo-2,6-difluorobenzaldehyde are paramount. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring that laboratory waste is managed responsibly.

Immediate Safety and Hazard Identification

Before handling this compound for any purpose, including disposal, it is crucial to be fully aware of its associated hazards. This compound is classified as hazardous and requires careful handling to prevent exposure.

Summary of Hazard Information:

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Toxicity, Oral (Category 3)Toxic if swallowed.[1]GHS06Danger
Skin Irritation (Category 2)Causes skin irritation.[2]GHS07Warning
Serious Eye Irritation (Category 2A)Causes serious eye irritation.GHS07Warning
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation.[2]GHS07Warning

Personal Protective Equipment (PPE): To mitigate risks of exposure, the following personal protective equipment must be worn when handling this compound:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and disposed of properly after handling the chemical.

  • Eye/Face Protection: Safety glasses with side shields or chemical goggles are mandatory. A face shield may be necessary for handling larger quantities or when there is a risk of splashing.

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge (e.g., type P2) is necessary, especially when dust may be generated.

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

Segregation and Collection of Waste

Proper segregation of chemical waste is a critical first step in the disposal process. Halogenated organic compounds, such as this compound, should be collected separately from non-halogenated waste streams. This is because the disposal methods for halogenated waste are often more specialized and costly.[3][4]

Waste Collection Protocol:

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for collecting waste this compound. The container should be in good condition and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the appropriate hazard pictograms.

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals. Keep the container closed at all times except when adding waste.[3]

Disposal Procedures

The recommended and safest method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[2][5] Attempting to treat or neutralize this chemical in the lab without a validated and safe procedure is not recommended.

Step-by-Step Disposal Plan:

  • Collection and Storage: Following the protocol outlined in Section 2, collect all waste containing this compound, including contaminated consumables like gloves and weighing paper, in the designated hazardous waste container.

  • Contacting a Disposal Vendor: Once the waste container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for collection.

  • Documentation: Complete all necessary waste disposal paperwork as required by your institution and the disposal vendor. This typically includes a hazardous waste manifest.

  • Spill Management: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a labeled container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. All materials used for cleanup should be treated as hazardous waste.

In-Laboratory Treatment (Not Recommended)

While in-laboratory treatment can be an option for some chemical waste, it is generally not advised for halogenated aromatic aldehydes like this compound due to the potential for producing other hazardous byproducts.[6][7] For instance, oxidation of some aldehydes with hypochlorite (B82951) can generate more toxic chlorinated acids.[7] Any in-lab treatment should only be performed by highly trained personnel with a thorough understanding of the chemical reactions and potential hazards involved, and with a validated procedure.

The primary disposal route remains through a professional waste management service.

Below is a flowchart illustrating the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe spill Spill Occurs start->spill segregate Segregate Waste: Is the waste purely This compound or mixed with other halogenated compounds? ppe->segregate halogenated_container Collect in a Designated 'Halogenated Organic Waste' Container segregate->halogenated_container Yes label_container Label Container Clearly: 'Hazardous Waste' 'this compound' and Hazard Pictograms halogenated_container->label_container store_waste Store in a Secure Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company for Pickup store_waste->contact_ehs end End: Waste Disposed of Safely and Compliantly contact_ehs->end spill->ppe No spill_procedure Follow Spill Management Protocol: - Evacuate and Ventilate - Contain Spill - Clean with appropriate materials - Collect cleanup materials as hazardous waste spill->spill_procedure Yes spill_procedure->halogenated_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 4-Bromo-2,6-difluorobenzaldehyde (CAS No. 537013-51-7). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic if swallowed.[1][2] Appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron is mandatory.[1]Prevents skin contact which may cause irritation.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with type P2 (EN 143) respirator cartridges.[1]Minimizes the inhalation of dust or vapors, which may cause respiratory tract irritation.
Footwear Closed-toe shoes made of a chemically resistant material.Protects feet from potential spills.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₇H₃BrF₂O[3]
Molecular Weight 221.00 g/mol [1]
Appearance White to light yellow to light orange powder to crystal[3]
Melting Point 75 - 81 °C[1][3]
Flash Point > 110 °C (> 230 °F)[1]
Purity ≥ 96%[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risk.

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have a spill kit readily accessible.

  • Handling :

    • Conduct all weighing and handling of the solid compound within a certified chemical fume hood to avoid dust generation.

    • Avoid direct contact with skin, eyes, and clothing.

    • Keep the container tightly closed when not in use.

    • Do not eat, drink, or smoke in the handling area.[4]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[4][5]

    • Keep the container tightly closed and stored at 2 - 8 °C.[3]

    • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

Immediate action is required in case of exposure.

  • Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5][6]

  • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[5][6]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5][6][7]

  • Ingestion : If swallowed, immediately call a POISON CENTER or doctor/physician.[2] Clean mouth with water. Get medical attention.[5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect waste material in a designated, properly labeled, and sealed container for hazardous waste.

  • Disposal Method : Dispose of contents and container to an approved waste disposal plant.[4][5] Do not dispose of down the drain or in regular trash. The primary method for disposal is through a licensed hazardous waste disposal company.[8]

  • Contaminated PPE : Dispose of contaminated gloves and other protective equipment as hazardous waste.

Emergency Spill Response

In the event of a spill, follow these procedures to ensure safety and minimize environmental impact.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal evacuate Evacuate non-essential personnel ventilate Ensure adequate ventilation (avoid creating airborne dust) evacuate->ventilate contain Contain the spill to prevent spreading ventilate->contain absorb For solid spills, carefully sweep or scoop up material. For liquid spills, absorb with inert material. contain->absorb collect Place cleanup materials into a sealed, labeled hazardous waste container. absorb->collect decontaminate Clean the spill area thoroughly with a suitable solvent, followed by soap and water. collect->decontaminate dispose Dispose of all cleanup materials as hazardous waste. decontaminate->dispose

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.